Clenhexerol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9/h6-7,12,18-19H,4-5,8,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXYLDDCIKREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959276 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-23-0 | |
| Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylbutyl)amino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Clenbuterol, a potent β2-adrenergic receptor agonist. This document details the synthetic pathways, analytical methodologies for characterization, and the underlying signaling mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided for key methodologies, and logical workflows are visualized using diagrams.
Synthesis of Clenbuterol Hydrochloride
The synthesis of Clenbuterol hydrochloride is a multi-step process that typically begins with the chlorination of 4-aminoacetophenone. The subsequent steps involve bromination, amination, and reduction, followed by salt formation.
A common synthetic route proceeds as follows:
-
Double Chlorination: 4-aminoacetophenone undergoes an electrophilic aromatic substitution reaction to yield 4-amino-3,5-dichloroacetophenone. The amino group acts as an ortho-para director, while the acetyl group is a meta director, leading to chlorination at the 3 and 5 positions.
-
Bromination: The resulting 4-amino-3,5-dichloroacetophenone is then brominated to form 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.
-
Amination: The bromo derivative is reacted with tert-butylamine to yield 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.
-
Reduction: The ketone is reduced to a secondary alcohol using a reducing agent such as sodium borohydride, resulting in the formation of Clenbuterol.
-
Salt Formation: Finally, the Clenbuterol base is treated with hydrochloric acid to form the more stable Clenbuterol hydrochloride salt.
Experimental Protocol: Synthesis of Clenbuterol
A representative laboratory-scale synthesis of Clenbuterol is described below[1]:
-
In a 250 ml round-bottom flask, dissolve 5.0 g (17.8 mmol) of 4-amino-3,5-dichlorobromoacetophenone in a mixture of 50 ml of tetrahydrofuran (THF) and 50 ml of ethanol.
-
Cool the mixture in an ice-water bath with stirring and protect the reaction with an inert nitrogen atmosphere.
-
After 20 minutes, slowly add 3.8 ml (35.6 mmol) of t-butylamine to the reaction mixture.
-
Continue the reaction at 0°C for 3 hours and then at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice-water bath and slowly add 1.5 g (28 mmol) of potassium borohydride (KBH4).
-
After 2 hours, remove the ice bath and add 50 ml of methanol.
-
Stir the reaction at room temperature for 16 hours.
-
Remove the majority of the solvent by rotary evaporation.
-
Quench the reaction by adding 30 ml of water and extract the product three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent, and purify the crude product by column chromatography to obtain Clenbuterol.
Chemical Characterization Methods
The identity and purity of synthesized Clenbuterol are confirmed using a variety of analytical techniques. These methods provide qualitative and quantitative data on the molecular structure and sample purity.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the chemical structure of Clenbuterol. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Clenbuterol Characterization
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | Specific proton signals corresponding to the aromatic, amino, hydroxyl, and tert-butyl groups. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for each unique carbon atom in the Clenbuterol molecule. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H, O-H, C-H, C=C (aromatic), and C-Cl bonds. |
| Mass Spectrometry | m/z | Molecular ion peak and characteristic fragmentation pattern. |
Note: Specific chemical shifts and wavenumbers can vary slightly depending on the solvent and instrument used.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of Clenbuterol and for quantifying its presence in various matrices.[2][3]
Table 2: Typical HPLC Method Parameters for Clenbuterol Analysis
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C8 (4.6 mm × 250 mm, 5 µm)[3] |
| Mobile Phase | Methanol-water (40:60) mixture containing 20 mmol·L⁻¹ KH₂PO₄, adjusted to pH 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Linearity Range | 0.50-50.0 mg·L⁻¹ |
| Detection Limit | 0.5 ng |
Experimental Protocol: HPLC Analysis of Clenbuterol
The following protocol outlines a standard procedure for the HPLC analysis of Clenbuterol in a pharmaceutical formulation:
-
Standard Preparation: Prepare a stock solution of Clenbuterol reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Clenbuterol in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Analysis: Identify the Clenbuterol peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of Clenbuterol in the sample using the calibration curve.
Mechanism of Action and Signaling Pathway
Clenbuterol functions as a selective β2-adrenergic receptor agonist. Its therapeutic and physiological effects are mediated through the activation of a specific cell signaling pathway.
Upon binding to β2-adrenergic receptors, Clenbuterol initiates a cascade of intracellular events:
-
Receptor Activation: Clenbuterol binds to and activates the β2-adrenergic receptors on the surface of target cells.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the physiological responses associated with Clenbuterol, such as smooth muscle relaxation in the bronchioles.
Visualizations
References
Structural Elucidation and Analytical Methodologies for Clenhexerol and its Analogues: A Technical Guide
This technical guide provides a comprehensive overview of the structural characteristics and analytical methodologies for the synthetic β2-agonist Clenhexerol and its structurally related analogues. The primary focus of this document is on the analytical techniques used for the detection and quantification of these compounds in various biological matrices, reflecting the context in which they are most frequently encountered in scientific literature – as veterinary drug residues or doping agents. While a classical de novo structural elucidation is not extensively documented in publicly available literature, this guide compiles the known structural information and presents detailed analytical protocols.
Structural Information
This compound is a synthetic compound belonging to the class of β2-adrenergic agonists. Its chemical structure is closely related to that of Clenbuterol, a more widely known compound in this class. The core structure features a substituted aniline ring.
Table 1: Physicochemical Properties of this compound and its Analogues
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C14H22Cl2N2O | 305.25 | 78982-88-4[1][2] |
| Clenisopenterol | C13H20Cl2N2O | 291.22 | 157664-68-1[1] |
| Clenpenterol | C13H20Cl2N2O | 291.22 | 37158-47-7[1] |
| Clenproperol | C11H16Cl2N2O | 263.17 | Not Available |
Analytical Methodologies for Structural Confirmation and Quantification
The structural confirmation and quantification of this compound and its analogues are predominantly achieved using chromatographic techniques coupled with mass spectrometry. These methods are highly sensitive and specific, making them suitable for detecting trace amounts of the compounds in complex biological matrices.
LC-MS/MS is the most frequently cited method for the analysis of this compound.[3] It offers excellent sensitivity and selectivity, allowing for the simultaneous detection of multiple analytes.
Experimental Protocol: Multi-Residue Analysis of this compound in Chicken Eggs by LC-MS/MS
This protocol is adapted from a method for the simultaneous detection of 244 chemical contaminants in chicken eggs.
-
Sample Preparation (QuEChERS-based with EMR-Lipid cleanup):
-
Homogenize 2.0 g of egg sample with 10 mL of acetonitrile containing 1% acetic acid.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl, vortex vigorously for 1 minute, and centrifuge at 8000 rpm for 5 minutes.
-
Take 1.5 mL of the supernatant and add it to a 2 mL centrifuge tube containing 150 mg of enhanced matrix removal-lipid (EMR-Lipid) material.
-
Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane before LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: Specific precursor-to-product ion transitions are monitored for each analyte. For this compound, a common transition is m/z 305 > 287.
-
-
Table 2: LC-MS/MS Performance Data for this compound and Analogues in Chicken Eggs
| Compound | Recovery at 0.5 µg/kg (%) | RSD at 0.5 µg/kg (%) | Recovery at 2.0 µg/kg (%) | RSD at 2.0 µg/kg (%) | Recovery at 10.0 µg/kg (%) | RSD at 10.0 µg/kg (%) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound | 80.8 | 1.7 | 81.3 | 2.0 | 80.2 | 1.6 | 0.2 | 0.5 |
| Clenisopenterol | 76.8 | 2.6 | 77.9 | 2.5 | 76.7 | 1.8 | 0.2 | 0.5 |
| Clenpenterol | 78.9 | 3.9 | 83.1 | 1.1 | 83.3 | 1.2 | 0.2 | 0.5 |
| Clenproperol | 75.5 | 1.9 | 77.8 | 2.0 | Not Reported | Not Reported | Not Reported | Not Reported |
GC-MS is another powerful technique used for the detection of this compound and related compounds, particularly in the context of doping analysis. Derivatization is often required to increase the volatility of the analytes for GC analysis.
Experimental Protocol: General Workflow for GC-MS Analysis of β-Agonists
-
Extraction:
-
Solid-phase extraction (SPE) is commonly used to isolate the analytes from the biological matrix (e.g., urine, tissue).
-
The sample is loaded onto an appropriate SPE cartridge, washed to remove interferences, and then the analytes are eluted with a suitable solvent.
-
-
Derivatization:
-
The eluted sample is dried and then derivatized, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan.
-
-
Signaling Pathway and Analytical Workflow Visualizations
The following diagrams illustrate the presumed signaling pathway of this compound as a β2-agonist and a typical analytical workflow for its detection.
Caption: Generalized signaling pathway for β2-adrenergic receptor activation.
Caption: General analytical workflow for this compound detection.
Conclusion
The structural elucidation of this compound is primarily supported by advanced analytical techniques such as LC-MS/MS and GC-MS. While detailed reports on its synthesis and initial characterization are not widely available, the consistent detection and identification of this compound in various analytical contexts have solidified our understanding of its core structure and properties. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the detection of veterinary drug residues and doping control. The continuous development of analytical methodologies with improved sensitivity and efficiency will further enhance the ability to monitor for this compound and its analogues.
References
Pharmacological Profile of Clenbuterol as a β2-Adrenergic Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clenbuterol is a potent and selective β2-adrenergic receptor agonist with significant bronchodilatory and mydriatic properties. While not approved for human use in many countries, it is utilized in veterinary medicine and has been illicitly used as a performance-enhancing drug due to its anabolic and lipolytic effects. This technical guide provides an in-depth overview of the pharmacological profile of Clenbuterol, focusing on its mechanism of action, receptor binding affinity, functional potency, and selectivity. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and drug development efforts in the field of β2-adrenergic pharmacology.
Introduction
β2-adrenergic receptors (β2-ARs) are a class of G protein-coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways, uterus, and vasculature.[1] Activation of these receptors by agonists leads to smooth muscle relaxation, resulting in effects such as bronchodilation.[1] Clenbuterol is a synthetic phenylaminoethanol derivative that acts as a potent, long-acting β2-adrenergic agonist.[2][3] Its high affinity and selectivity for the β2-AR have made it a subject of extensive pharmacological research.[2] This guide will delineate the core pharmacological characteristics of Clenbuterol, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
Clenbuterol exerts its effects by binding to and activating β2-adrenergic receptors. This binding triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of Clenbuterol with β-adrenergic receptors.
Table 1: Receptor Binding Affinity of Clenbuterol
| Receptor Subtype | Species | Preparation | Radioligand | Kd (nM) | Ki (nM) | Reference |
| β1-Adrenergic | Rat | Atria | 38 | |||
| β2-Adrenergic | Rat | Jugular Vein | 6.3 | |||
| β-Adrenergic | Porcine | Adipocyte | Epinephrine | 100 - 200 |
Table 2: Functional Potency and Efficacy of Clenbuterol
| Assay Type | Tissue/Cell Line | Species | Parameter | Value | Reference |
| cAMP Accumulation | Cerebellum Slices | Rat | Agonist | Weakly Potent | |
| cAMP Accumulation | Cerebral Cortex Slices | Rat | Antagonist (at β1) | - | |
| Vascular Relaxation | Jugular Vein | Rat | ED50 | Approximates Kd | |
| Atrial Rate Increase | Atria | Rat | ED50 | Approximates Kd | |
| Lipolysis Stimulation | Porcine Adipocyte | Porcine | - | Low Capacity |
Note: Clenbuterol is characterized as a partial agonist, possessing high affinity for the β-adrenoceptor but exhibiting a relative ineffectiveness for adenylate cyclase activation compared to full agonists like isoproterenol.
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol describes a filtration-based radioligand binding assay to determine the affinity of Clenbuterol for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from rat atria or jugular vein).
-
Radioligand (e.g., [125I]-Iodocyanopindolol).
-
Unlabeled Clenbuterol.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding Buffer.
-
A fixed concentration of radioligand.
-
Increasing concentrations of unlabeled Clenbuterol (for competition binding) or Binding Buffer (for total binding).
-
A high concentration of a non-selective antagonist like propranolol (for non-specific binding).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the Clenbuterol concentration and fit the data to a one-site or two-site binding model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol outlines a method to measure the effect of Clenbuterol on intracellular cAMP levels in response to β2-adrenergic receptor activation.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Clenbuterol.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture the cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of Clenbuterol and controls (e.g., isoproterenol as a full agonist, propranolol as an antagonist) in Stimulation Buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add the prepared compound dilutions to the cells.
-
For Gαi-coupled receptor assays, co-incubate with forskolin.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Perform the cAMP detection steps as per the kit protocol. This typically involves a competitive immunoassay format.
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the raw assay signal into cAMP concentrations. Plot the cAMP concentration against the logarithm of the Clenbuterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Visualizations
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway Activated by Clenbuterol.
Experimental Workflow
Caption: Experimental Workflow for Pharmacological Characterization.
Selectivity Profile
Caption: Clenbuterol's Adrenergic Receptor Selectivity Profile.
Conclusion
Clenbuterol is a potent β2-adrenergic agonist with high affinity and selectivity for its target receptor. Its characterization as a partial agonist highlights the complexity of its pharmacological profile. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on β2-adrenergic agonists. Further investigation into the nuanced signaling pathways and potential for biased agonism may unveil new therapeutic opportunities for this class of compounds.
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective regulation of beta-2 adrenergic receptors by the chronic administration of the lipophilic beta adrenergic receptor agonist clenbuterol: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Clenbuterol on Skeletal Muscle Protein Accretion
Disclaimer: The term "Clenhexerol" did not yield specific scientific literature. The following guide is based on the extensive research available for "Clenbuterol," a potent β2-adrenergic agonist known for its effects on skeletal muscle. It is presumed that "this compound" is a probable misspelling of Clenbuterol.
This technical whitepaper provides a comprehensive overview of the current scientific understanding of Clenbuterol's impact on skeletal muscle protein accretion. It is intended for researchers, scientists, and drug development professionals.
Introduction
Clenbuterol is a direct-acting sympathomimetic amine and a potent β2-adrenergic agonist[][2]. Originally developed as a bronchodilator for treating respiratory conditions like asthma[][3], it has garnered significant attention for its anabolic and lipolytic properties[4]. In veterinary medicine, it was used to increase lean muscle mass in livestock. In humans, it is widely abused by athletes and bodybuilders for its ability to increase muscle mass while reducing body fat. This document synthesizes the available quantitative data, details common experimental protocols used to study its effects, and outlines the core signaling pathways involved in its mechanism of action.
Core Mechanism of Action: β2-Adrenergic Signaling
Clenbuterol exerts its primary effects by binding to and activating β2-adrenergic receptors on the surface of cells, including those in skeletal muscle. This activation initiates a cascade of intracellular events.
The binding of Clenbuterol to the β2-adrenoceptor stimulates the Gαs protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA is a critical signaling node that phosphorylates various downstream targets, ultimately influencing gene expression and protein metabolism. This signaling cascade is believed to promote protein synthesis and inhibit protein degradation, leading to muscle hypertrophy. Studies suggest that this anabolic effect may also involve the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, a central regulator of muscle growth.
Quantitative Effects on Skeletal Muscle Protein Accretion
Research in both human and animal models has quantified the anabolic effects of Clenbuterol. A summary of key findings is presented below.
Clinical investigations in humans have confirmed Clenbuterol's ability to induce lean mass gains.
| Parameter | Treatment Group | Change from Baseline | Confidence Interval (95%) | P-Value | Study Population | Citation |
| Lean Body Mass | Clenbuterol (2-week cycle) | +0.91 kg | 0.02 to 1.81 kg | < 0.05 | Healthy young men | |
| Muscle Protein Content | Clenbuterol (2-week cycle) | Increased | Not Specified | < 0.05 | Healthy young men | |
| Fiber Cross-Sectional Area (Type I & II) | Clenbuterol (120 µ g/day for 3 months) | Mitigated decrease vs. Placebo | Not Specified | Significant | Patients with denervated muscle |
Animal models have been used extensively to elucidate the anabolic effects of Clenbuterol.
| Parameter | Species | Treatment Details | Control Group | Clenbuterol Group | P-Value | Citation |
| Gastrocnemius Muscle Mass | Rat | 4 mg/kg in diet | - | Significant Increase | - | |
| Semitendinosus Muscle Weight | Lamb | 1.87 mg/kg/day for 28 days | 58.8 g | 74.3 g | < 0.10 | |
| Brachialis Muscle Weight | Lamb | 1.87 mg/kg/day for 28 days | 18.5 g | 23.1 g | < 0.10 | |
| Fractional Protein Synthesis Rate (Brachialis) | Lamb | 1.87 mg/kg/day for 28 days | 6.1 %/day | 9.4 %/day | < 0.10 |
It is important to note that some studies suggest Clenbuterol's primary effect may be an inhibition of protein degradation rather than a direct stimulation of protein synthesis. However, other data indicate an increase in the fractional synthesis rate and upregulation of genes involved in translation initiation. The anabolic effects are also subject to tolerance, as prolonged stimulation can lead to β2-adrenoceptor desensitization and downregulation.
Experimental Protocols and Methodologies
Investigating the effects of Clenbuterol on muscle protein accretion involves a range of methodologies, from clinical trials to in-vivo animal studies and ex-vivo molecular analysis.
A common approach is the randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy volunteers or specific patient populations (e.g., those with muscle atrophy) are recruited.
-
Intervention: Participants are randomized to receive either Clenbuterol or a placebo. Dosages in human studies have ranged from 80 µg for acute studies to 120 µg daily (e.g., 60 µg twice daily) for longer-term trials lasting several weeks to months.
-
Primary Outcome Measures: The primary endpoint is often the change in lean body mass, measured by techniques like dual-energy X-ray absorptiometry (DXA).
-
Secondary/Exploratory Measures: These include changes in muscle fiber size, muscle protein content, and the phosphorylation status of key signaling proteins.
The percutaneous needle biopsy technique is frequently used to obtain skeletal muscle samples, typically from the vastus lateralis.
-
Sample Processing: The muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C for subsequent analysis.
-
Protein Content Analysis: Total protein is extracted, and concentration is determined using standard assays (e.g., BCA assay).
-
Immunoblotting (Western Blot): This technique is used to quantify the abundance and phosphorylation state of key proteins in the β2-adrenergic signaling pathway, such as PKA and ribosomal protein S6 (RpS6), a downstream marker of mTOR activity.
-
Histology: Muscle cross-sections are stained (e.g., with Hematoxylin and Eosin) to measure muscle fiber cross-sectional area (CSA).
In animal studies, fractional protein synthesis rates (FSR) can be determined using stable isotope tracers.
-
Methodology: A labeled amino acid, such as L-[U-14C]tyrosine, is infused intravenously over several hours.
-
Sample Collection: Blood samples are collected periodically to measure the specific radioactivity of the tracer in plasma. A muscle tissue sample is collected at the end of the infusion period.
-
Calculation: FSR is calculated based on the incorporation of the labeled amino acid into muscle protein relative to the plasma precursor pool enrichment.
Conclusion
Clenbuterol consistently demonstrates a significant anabolic effect on skeletal muscle, leading to protein accretion and increased lean mass. The primary mechanism is the activation of the β2-adrenergic receptor and the downstream cAMP-PKA signaling pathway, which appears to influence both protein synthesis and degradation. While human data confirm its efficacy in promoting lean mass, the long-term safety profile remains a concern, and its use is prohibited in competitive sports. The desensitization of the β2-adrenergic signaling pathway with chronic use suggests a potential limitation to its sustained anabolic effects. Future research may focus on elucidating the precise balance between its effects on protein synthesis versus degradation and developing strategies to mitigate receptor desensitization for potential therapeutic applications in muscle-wasting conditions.
References
- 2. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 3. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]
- 4. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Clenbuterol on Human Cells: A Technical Guide
Disclaimer: The following technical guide details the in vitro effects of Clenbuterol on human cells. Initial searches for "Clenhexerol" did not yield relevant results, suggesting a possible typographical error. This document assumes the intended subject of inquiry is Clenbuterol, a well-researched β2-adrenergic agonist.
This guide provides a comprehensive overview of the current understanding of Clenbuterol's interactions with human cells in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its molecular mechanisms and cellular effects.
Core Mechanism of Action
Clenbuterol is a potent and selective β2-adrenoceptor agonist.[][2][3] Its primary mechanism of action involves binding to β2-adrenergic receptors on the surface of various human cells. This binding initiates a cascade of intracellular events, primarily mediated by the Gs protein signaling pathway.
Upon activation, the β2-adrenergic receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB), leading to changes in gene expression and cellular function.
Signaling Pathways
The primary signaling pathway activated by Clenbuterol in human cells is the β2-adrenoceptor/cAMP/PKA/p-CREB pathway. This pathway is crucial in mediating the metabolic effects of Clenbuterol in muscle and adipose cells. Additionally, a β-arrestin 2-dependent signaling pathway has been identified, which can influence cell cycle progression.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 4. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Toxicology and Safety Profile of Clenbuterol
Disclaimer: The initial query for "Clenhexerol" yielded no results. Based on the similarity of the name and the context of the requested information, this document focuses on Clenbuterol , a well-researched β2-adrenergic agonist.
This technical guide provides a comprehensive overview of the early-stage toxicology and safety profile of Clenbuterol, intended for researchers, scientists, and drug development professionals. The information is compiled from various preclinical and clinical studies.
Executive Summary
Clenbuterol is a potent, long-acting β2-adrenergic agonist with therapeutic applications as a bronchodilator.[][2][3] It is also known for its illicit use as a performance-enhancing drug due to its anabolic and lipolytic effects.[2] The early-stage safety assessment of Clenbuterol reveals a compound with moderate to high acute toxicity and a range of pharmacologically predictable adverse effects, primarily related to its sympathomimetic activity. This guide summarizes key toxicological data, pharmacokinetic properties, and the underlying mechanism of action.
Mechanism of Action
Clenbuterol selectively binds to and activates β2-adrenergic receptors, which are predominantly found in the smooth muscle of the bronchioles.[] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. At higher doses, Clenbuterol can also stimulate β1-adrenergic receptors, leading to cardiovascular effects.
Pharmacokinetics and Metabolism
Clenbuterol is well-absorbed after oral administration in both laboratory animals and humans, with peak plasma concentrations typically reached within 2-3 hours. It is widely distributed throughout the body and can cross the placenta. The elimination half-life of Clenbuterol is relatively long, estimated to be around 35 hours in humans. Excretion occurs primarily through the urine, with the parent compound being the major excreted substance.
Table 1: Pharmacokinetic Parameters of Clenbuterol
| Species | Route of Administration | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Primary Excretion Route | Reference |
| Human | Oral | 2.5 | ~35 | 89-98 | Urine | |
| Rat | Oral | ~1 | ~30 | - | Urine | |
| Rabbit | Oral | ~2 | ~9 | - | Urine | |
| Horse | Oral | ~2 | 21 | - | Urine |
Toxicology Profile
Acute Toxicity
Clenbuterol exhibits moderate to high acute toxicity. The oral LD50 in rats ranges from 80 to 180 mg/kg body weight. Toxicity is generally higher via parenteral routes of administration.
Table 2: Acute Toxicity of Clenbuterol (Hydrochloride)
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 159 mg/kg | |
| Rat | Intraperitoneal | 67 mg/kg | |
| Rat | Subcutaneous | 148 mg/kg | |
| Mouse | Intravenous | 27.6 mg/kg |
Repeated-Dose Toxicity
Subacute and chronic toxicity studies have been conducted in rats and dogs. In rats, repeated oral dosing for up to 18 months showed no substance-related abnormalities. In dogs, however, long-term administration led to microscopic lesions in the myocardium, specifically in the papillary muscle of the left ventricle. This is attributed to severe tachycardia induced by the drug.
Reproductive and Developmental Toxicity
Teratology studies have been performed in rats and rabbits. In rabbits, Clenbuterol was found to be teratogenic at maternally toxic dose levels, with a No-Observed-Effect Level (NOEL) for maternal toxicity, fetotoxicity, and teratogenicity established at 1 mg/kg bw/day orally. In rats, teratogenic effects were also observed at maternally toxic doses, with a similar oral NOEL of 1 mg/kg bw/day.
Table 3: Reproductive and Developmental Toxicity of Clenbuterol
| Species | Study Type | Route | Key Findings | NOEL | Reference |
| Rabbit | Teratology | Oral | Teratogenic at maternally toxic doses | 1 mg/kg/day | |
| Rat | Teratology | Oral | Teratogenic at maternally toxic doses | 1 mg/kg/day |
Genotoxicity and Carcinogenicity
The genotoxicity of Clenbuterol has been evaluated in several assays. While some early in vitro bacterial assays for gene mutation were negative, they were not conducted to modern standards. An in vivo micronucleus test was also negative, although the maximum tolerated dose was not reached. There was no evidence of chromosomal aberrations in Chinese hamster bone marrow cells.
A 2-year carcinogenicity study in mice administered Clenbuterol hydrochloride in drinking water did not show evidence of carcinogenicity.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of Clenbuterol are not fully available in the public domain. However, based on the summaries of the studies, the following outlines the likely methodologies employed.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Test System: Female rats, typically of a standard strain (e.g., Wistar or Sprague-Dawley).
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.
-
Dose Administration: A single oral dose of Clenbuterol is administered using a gavage needle. The initial dose is selected based on available data. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded at the start and end of the study.
-
Endpoint: The LD50 is calculated using appropriate statistical methods. A gross necropsy is performed on all animals.
Teratology Study (OECD 414)
-
Test System: Pregnant female rats or rabbits.
-
Mating and Gestation: Females are mated, and the day of confirmed mating is designated as gestation day 0.
-
Dose Administration: Clenbuterol is administered daily by oral gavage during the period of organogenesis (e.g., gestation days 6-15 for rats).
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.
-
Fetal Examination: Near the end of gestation, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
-
Endpoints: Maternal toxicity (clinical signs, body weight changes), reproductive parameters (implantation, resorption rates), and fetal effects (viability, growth, malformations).
Conclusion
The early-stage toxicological profile of Clenbuterol is characterized by its potent β2-adrenergic agonist activity. The primary safety concerns are related to its cardiovascular effects, particularly at higher doses. Preclinical studies have established dose-dependent toxicity and identified potential reproductive and developmental risks at maternally toxic levels. The available data suggests that Clenbuterol is not genotoxic or carcinogenic. This information is crucial for guiding further non-clinical and clinical development and for understanding the risks associated with its illicit use.
References
The Metabolic Journey of Clenbuterol: An In-Depth Technical Guide
A Note on Terminology: This document provides a comprehensive overview of the metabolic fate of Clenbuterol. The term "Clenhexerol" as specified in the query is not found in the scientific literature. It is presumed to be a typographical error for "Clenbuterol," a widely researched β2-adrenergic agonist. All data and information herein pertain to Clenbuterol.
Executive Summary
Clenbuterol is a potent, long-acting β2-adrenergic agonist with significant effects on metabolism and tissue growth. Understanding its metabolic fate is crucial for drug development, therapeutic applications, and toxicology. This guide details the absorption, distribution, metabolism, and excretion (ADME) of Clenbuterol, presents quantitative pharmacokinetic data, outlines key experimental protocols for its study, and illustrates the signaling pathways it modulates.
ADME Profile of Clenbuterol
The journey of Clenbuterol through a biological system is characterized by rapid absorption, extensive distribution, and slow elimination.
Absorption and Distribution
Following oral administration, Clenbuterol is readily absorbed from the gastrointestinal tract[1]. It exhibits a high volume of distribution, signifying that the compound extensively partitions into tissues from the systemic circulation[2]. In humans, peak plasma concentrations (Cmax) are achieved approximately 2.5 hours post-administration[3]. Clenbuterol is highly bound to plasma proteins, with a binding ratio of 89-98% in humans[3].
Metabolism
The liver is the primary site of Clenbuterol biotransformation. The main metabolic reactions are Phase I processes, including N-dealkylation of the secondary amine, N-oxidation of the primary amine, and aromatic hydroxylation[4]. Phase II metabolism involves sulfate conjugation of the primary amine.
Key metabolites that have been identified include:
-
4-N-hydroxylamine clenbuterol: A major urinary metabolite.
-
Clenbuterol sulfamate: The predominant metabolite found in feces.
-
4-nitroclenbuterol: Another identified metabolite.
Interestingly, gender-specific differences in the rate of N-dealkylation have been noted in rat models. Furthermore, ex vivo studies simulating gastric conditions have demonstrated that Clenbuterol can undergo nitrosation in the presence of salivary nitrites to form mono- and di-nitro derivatives.
Excretion
Clenbuterol and its metabolites are primarily eliminated from the body via the kidneys. In rats, approximately 60% of an administered dose is excreted in the urine, with 20-30% being eliminated in the feces over an eight-day period. A significant portion of the parent drug is excreted unchanged; in humans, about 20% of a single oral dose is found in the urine within 72 hours. The elimination half-life of Clenbuterol is notably long, being approximately 35 hours in humans, 30 hours in rats, and 9 hours in rabbits.
Quantitative Metabolic and Pharmacokinetic Data
The following tables summarize key quantitative data on the pharmacokinetics and excretion of Clenbuterol across different species.
Table 1: Pharmacokinetic Parameters of Clenbuterol in Various Species
| Parameter | Human | Rat | Rabbit | Horse |
| Dose | 20-80 µg (oral) | 200 µg/kg (oral) | 0.5-2 µg/kg (oral) | IV and oral |
| Tmax (Time to Peak Plasma Concentration) | ~2.5 h | ~1 h | ~2 h | 0.25 h (last oral dose) |
| Cmax (Peak Plasma Concentration) | 0.1-0.35 ng/mL (dose-dependent) | Not Reported | 0.2-0.8 ng/mL (dose-dependent) | 1302.6 ± 925.0 pg/mL (last oral dose) |
| t1/2 (Elimination Half-life) | ~35 h | ~30 h | ~9 h | 9.2 h (IV), 12.9 h (oral) |
| Volume of Distribution (Vd) | Not Reported | Not Reported | Not Reported | 1616.0 mL/kg (IV), 1574.7 mL/kg (oral) |
| Plasma Clearance (Cl) | Not Reported | Not Reported | Not Reported | 120.0 mL/h/kg (IV), 94.0 mL/h/kg (oral) |
| Plasma Protein Binding | 89-98% | Not Reported | Not Reported | Not Reported |
Table 2: Excretion Profile of Radiolabeled Clenbuterol in Rats (Following a single 200 µg/kg oral dose of [14C]Clenbuterol over an 8-day study period)
| Excretion Route | Male Rats (% of Administered Dose) | Female Rats (% of Administered Dose) |
| Urine | ~60% | ~60% |
| Feces | ~20% | ~30% |
Experimental Protocols for Metabolic Investigation
The elucidation of Clenbuterol's metabolic fate has been accomplished through a combination of in vivo and in vitro studies, supported by advanced analytical techniques.
In Vivo Metabolism Study in Rodent Models
-
Objective: To identify and quantify the metabolites of Clenbuterol and determine its excretion profile.
-
Animal Model: Male and female Wistar rats.
-
Dosing: A single oral gavage of [14C]Clenbuterol (200 µg/kg) is administered.
-
Sample Collection: Urine and feces are collected at regular intervals for up to 8 days. Tissues may be harvested at various time points (e.g., up to 72 hours) post-administration to assess distribution.
-
Sample Preparation:
-
Urine: Often requires "soft" extraction techniques to prevent the degradation of labile metabolites. This may involve solid-phase extraction (SPE) with appropriate cartridges.
-
Feces and Tissues: Homogenization followed by solvent extraction.
-
-
Analytical Methods:
-
Separation and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with on-line radioactivity detection is used to separate and quantify the parent compound and its radiolabeled metabolites.
-
Structural Identification: Various Mass Spectrometry (MS) techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed for the structural elucidation of metabolites.
-
In Vitro Hepatic Metabolism
-
Objective: To investigate the role of liver enzymes in the metabolism of Clenbuterol.
-
System: Rat liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
-
Procedure: Clenbuterol is incubated with the liver microsomal fraction in the presence of necessary cofactors (e.g., NADPH) under aerobic conditions.
-
Analysis: The incubation mixture is analyzed by LC-MS/MS to identify the metabolites formed. This approach was crucial in confirming the formation of Clenbuterol hydroxylamine.
High-Sensitivity Analytical Method for Urine
-
Objective: To develop a robust and sensitive method for the detection and quantification of Clenbuterol in biological matrices, particularly for anti-doping and toxicological screening.
-
Methodology: Online solid-phase extraction coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS).
-
Sample Preparation: A key advantage is the minimal sample preparation, often requiring only dilution and the addition of a deuterated internal standard.
-
Validation: The method is validated for linearity, limit of quantification (LOQ), precision, and accuracy to meet the standards of regulatory bodies.
Signaling Pathways and Metabolic Consequences
Clenbuterol exerts its profound metabolic effects by activating specific intracellular signaling cascades.
Caption: Workflow for in vivo and in vitro metabolism studies.
Activation of the β2-adrenergic receptor by Clenbuterol initiates a signaling cascade through the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).
Activated PKA, in turn, phosphorylates various downstream targets, leading to:
-
Increased mTOR Phosphorylation: In skeletal muscle, Clenbuterol enhances the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and muscle growth.
-
Metabolic Reprogramming: Chronic Clenbuterol administration leads to a metabolic reprogramming of skeletal muscle, enhancing glucose utilization. This has been shown to improve glucose homeostasis in preclinical models of metabolic disorders.
-
Increased Energy Expenditure and Lipolysis: Clenbuterol is a potent thermogenic agent, increasing resting energy expenditure and fat oxidation. This is accompanied by a rise in circulating levels of fatty acids, glucose, and lactate.
Caption: Overview of Clenbuterol's primary metabolic pathways.
Caption: Downstream signaling cascade of Clenbuterol.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and disposition of clenbuterol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Clenhexerol quantification.
An Application Note and Protocol for the Quantification of Clenhexerol (Clenbuterol) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of this compound, commonly known as Clenbuterol, using High-Performance Liquid Chromatography (HPLC). The method is applicable for the analysis of this compound in various matrices, including pharmaceutical formulations and biological samples.
Introduction
This compound (Clenbuterol) is a sympathomimetic amine used for its bronchodilator properties in the treatment of respiratory disorders.[1][2] It is also known to have anabolic properties, leading to its illicit use as a growth promoter in livestock and as a performance-enhancing drug in athletes.[1][3] Accurate and sensitive quantification of this compound is crucial for pharmaceutical quality control, residue analysis in food products, and forensic toxicology.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and cost-effective technique for this purpose. This application note details a validated RP-HPLC method for the determination of this compound.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of Clenbuterol standard.
Materials and Reagents
-
Clenbuterol Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical Grade)
-
Orthophosphoric acid (H3PO4) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following tables summarize the instrumental parameters for two different applications: analysis in pharmaceutical tablets and analysis in biological matrices (e.g., pork, beef, liver).
Table 1: HPLC Conditions for Pharmaceutical Tablets
| Parameter | Condition |
| HPLC Column | Agilent Eclipse XDB-C8, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase | Methanol:Water (40:60, v/v) containing 20 mmol·L-1 KH2PO4, pH adjusted to 4.0 with H3PO4 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 8 min |
Table 2: HPLC Conditions for Biological Samples (Pork, Beef, Hog Liver)
| Parameter | Condition |
| HPLC Column | Waters Cosmosil 5C18-MS, 2.0 × 150 mm |
| Mobile Phase | 0.05 M NaH2PO4 (pH 3.0):Acetonitrile (80:20, v/v) |
| Flow Rate | Not specified, typically 0.2-0.5 mL/min for semi-micro columns |
| Injection Volume | 3.0 µL |
| Detection Wavelength | 212 nm |
| Column Temperature | Ambient |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Clenbuterol Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.5 - 50.0 µg/mL for tablets, or 0.0002 - 0.001 µg/mL for biological residues).
Sample Preparation
The sample preparation protocol will vary depending on the matrix.
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Homogenization and Extraction: Homogenize 5 g of the ground sample with 20 mL of 0.4 N perchloric acid for 3 minutes.
-
Centrifugation: Centrifuge the homogenate at 3500 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean centrifuge tube. Repeat the extraction step with another 20 mL of 0.4 N perchloric acid and combine the supernatants.
-
pH Adjustment and Liquid-Liquid Extraction: Adjust the pH of the combined supernatant to 12 with 10 N sodium hydroxide. Add 10 mL of diethyl ether and shake for 5 minutes.
-
Back Extraction: After phase separation, transfer the ether layer to a new tube and back-extract with 0.2 M sulfuric acid.
-
Final Preparation: The aqueous layer is then filtered through a 0.45 µm nylon membrane prior to injection into the HPLC system.
Method Validation Data
The following tables summarize typical method validation parameters.
Table 3: Method Validation for Pharmaceutical Analysis
| Parameter | Result |
| Linearity Range | 0.50 - 50.0 mg·L-1 |
| Correlation Coefficient (r) | 0.9999 |
| Detection Limit (LOD) | 0.5 ng |
| Recovery | 98.5% - 102.0% |
| Precision (RSD) | 2.06% - 3.07% |
Table 4: Method Validation for Biological Sample Analysis
| Parameter | Result |
| Linearity Range | 0.0002 - 0.001 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Detection Limit (LOD) | 0.0001 ppm |
| Recovery | 80.9% - 90.6% |
Visualization of Workflows
General HPLC Analysis Workflow
References
Application Note: A Stability-Indicating LC-MS/MS Method for the Determination of Clenbuterol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a comprehensive, stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Clenbuterol. The protocol is designed for researchers in drug development and quality control, providing a robust framework for assessing the stability of Clenbuterol in bulk drug substances and pharmaceutical formulations. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[1][2][3] This application note provides detailed experimental protocols for forced degradation studies, method validation, and includes quantitative data summaries and visualizations to facilitate implementation.
Experimental Protocols
Materials and Reagents
-
Clenbuterol Hydrochloride Reference Standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (Analytical grade)
-
Formic Acid (LC-MS grade)
-
Hydrochloric Acid (HCl, Analytical grade)
-
Sodium Hydroxide (NaOH, Analytical grade)
-
Hydrogen Peroxide (H₂O₂, 30%, Analytical grade)
-
Deionized or Milli-Q Water
-
Clenbuterol-d9 (Internal Standard)
Instrumentation
A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, was used. Data acquisition and processing were managed by the instrument's corresponding software.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized LC-MS/MS parameters for the analysis of Clenbuterol.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Phenomenex Gemini NX C18, 250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Clenbuterol | 277.1 | 203.1 | 20 | Quantifier |
| Clenbuterol | 277.1 | 168.0 | 25 | Qualifier |
| Clenbuterol-d9 (IS) | 286.1 | 204.0 | 22 | Quantifier |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Clenbuterol Hydrochloride Reference Standard in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Clenbuterol-d9 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spiking Solutions: Add a fixed concentration of the IS (e.g., 100 ng/mL) to each working standard and sample.
Forced Degradation Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of Clenbuterol (100 µg/mL) was subjected to the following stress conditions as per ICH Q1A (R2) guidelines.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to serve as a dark control.
Results and Discussion
Method Specificity and Forced Degradation
The developed LC-MS/MS method demonstrated high specificity, with no interference from endogenous components observed at the retention time of Clenbuterol or its degradation products. Forced degradation studies were conducted to assess the method's ability to separate Clenbuterol from its potential degradants. Significant degradation was observed under acidic and photolytic conditions, with minor degradation under oxidative stress. The drug remained relatively stable under basic and thermal stress. The chromatographic peak for Clenbuterol was well-resolved from all degradation product peaks, confirming the stability-indicating nature of the method.
Table 4: Summary of Forced Degradation Results for Clenbuterol
| Stress Condition | Duration | % Assay of Clenbuterol Remaining | % Degradation | Observations |
| Acid (0.1 M HCl, 80°C) | 4 hours | 91.22 | 8.78 | One major degradation product observed. |
| Base (0.1 M NaOH, 80°C) | 2 hours | 99.15 | 0.85 | Negligible degradation. |
| Oxidative (3% H₂O₂) | 24 hours | 97.50 | 2.50 | Minor degradation products formed. |
| Thermal (105°C, solid) | 24 hours | 99.50 | 0.50 | No significant degradation. |
| Photolytic (UV/Vis) | 24 hours | 91.00 | 9.00 | Multiple degradation products observed. |
Potential Degradation Pathway
Based on the forced degradation results and the chemical structure of Clenbuterol, a primary degradation pathway involves modification of the amino group and the aromatic ring. Under acidic conditions, hydrolysis may occur, while oxidative stress can lead to the formation of N-oxidation products. Photolytic stress can induce more complex transformations.
Method Validation
The method was validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, and sensitivity.
Table 5: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 6: Accuracy (Recovery)
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Low QC (5 ng/mL) | 98.7 | 2.1 |
| Mid QC (100 ng/mL) | 101.2 | 1.5 |
| High QC (800 ng/mL) | 99.5 | 1.3 |
Table 7: Precision (Intra- and Inter-Day)
| Concentration (ng/mL) | Intra-Day RSD (%) (n=6) | Inter-Day RSD (%) (n=18, 3 days) |
| Low QC (5 ng/mL) | 2.5 | 3.8 |
| Mid QC (100 ng/mL) | 1.8 | 2.4 |
| High QC (800 ng/mL) | 1.5 | 2.1 |
Table 8: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Result (ng/mL) | Method |
| LOD | 0.3 | Signal-to-Noise Ratio (S/N) of 3:1 |
| LOQ | 1.0 | Signal-to-Noise Ratio (S/N) of 10:1 |
Conclusion
A specific, sensitive, and robust stability-indicating LC-MS/MS method has been successfully developed and validated for the determination of Clenbuterol. The method is capable of separating the main compound from its degradation products generated under various stress conditions, including acid hydrolysis, oxidation, and photolysis. The validation results confirm that the method is linear, accurate, and precise for its intended purpose. This protocol is suitable for routine quality control analysis and stability studies of Clenbuterol in pharmaceutical development and manufacturing.
References
Application Notes and Protocols for Studying Clenhexerol's Effects on Myoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenhexerol is a beta-2 adrenergic receptor agonist. This class of compounds is known to have significant effects on skeletal muscle, including potential anabolic and anti-atrophic properties.[1][2] In the context of myoblasts, the precursor cells to muscle fibers, beta-2 adrenergic agonists like Clenbuterol have been shown to influence proliferation, differentiation, and protein synthesis.[1][3] The activation of beta-2 adrenergic receptors typically triggers a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA).[4] This pathway can subsequently interact with other critical signaling networks that regulate muscle cell growth and development, such as the PI3K/Akt/mTOR pathway.
These application notes provide a comprehensive set of protocols to investigate the cellular and molecular effects of this compound on myoblasts, using the C2C12 mouse myoblast cell line as a model system. The assays described will enable researchers to assess key aspects of myoblast biology, including proliferation, differentiation, and the underlying signaling mechanisms.
Key Experimental Protocols
Myoblast Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on myoblast viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell number.
Protocol:
-
Cell Seeding:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubate the cells for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) and filter-sterilize.
-
After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation:
| This compound (µM) | 24h Absorbance (570nm) | 48h Absorbance (570nm) | 72h Absorbance (570nm) |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Myoblast Differentiation Assay (Immunofluorescence for Myosin Heavy Chain)
This protocol assesses the effect of this compound on the differentiation of myoblasts into myotubes. Myosin Heavy Chain (MyHC) is a key marker of terminal myogenic differentiation.
Protocol:
-
Cell Seeding and Differentiation Induction:
-
Seed C2C12 myoblasts on glass coverslips in a 24-well plate at a density that will reach 80-90% confluency the next day.
-
To induce differentiation, replace the growth medium (10% FBS) with differentiation medium (DMEM with 2% horse serum).
-
Treat the cells with different concentrations of this compound in the differentiation medium. Include a vehicle control.
-
Change the differentiation medium with fresh this compound every 48 hours.
-
Incubate for 4-5 days to allow for myotube formation.
-
-
Immunofluorescence Staining:
-
After the differentiation period, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 30-60 minutes at room temperature.
-
Incubate the cells with a primary antibody against Myosin Heavy Chain (e.g., anti-MyHC, clone MF20) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Data Presentation:
| This compound (µM) | Fusion Index (%) | Myotube Diameter (µm) | MyHC Positive Area (%) |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
-
Fusion Index: (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100.
-
Myotube Diameter: Measure the diameter of at least 50 myotubes per condition.
-
MyHC Positive Area: Quantify the green fluorescence area relative to the total area using image analysis software.
Western Blot Analysis of Signaling Pathways (Akt/mTOR)
This protocol is used to investigate the activation of key signaling proteins involved in muscle growth and protein synthesis, such as Akt and mTOR, in response to this compound.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed C2C12 myoblasts in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound for the desired time points (e.g., 15 min, 30 min, 1h, 24h).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel (the percentage of the gel depends on the size of the target proteins; for large proteins like mTOR, a lower percentage gel is recommended).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins, an overnight wet transfer at a lower voltage is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation:
| Treatment | p-Akt/Total Akt (Fold Change) | p-mTOR/Total mTOR (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (1 µM) - 15 min | ||
| This compound (1 µM) - 30 min | ||
| This compound (1 µM) - 1 hr | ||
| This compound (1 µM) - 24 hr |
Visualizations
Caption: Proposed signaling pathway of this compound in myoblasts.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the beta-adrenergic agonist clenbuterol on growth and protein metabolism in rat muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: In Vitro Assay for Measuring Clenhexerol's Binding Affinity to β2-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenhexerol, a novel β2-adrenoceptor agonist, holds therapeutic promise for conditions such as asthma and other obstructive pulmonary diseases. A critical step in its preclinical development is the precise determination of its binding affinity and selectivity for the β2-adrenoceptor (β2-AR). This document provides detailed application notes and protocols for conducting in vitro radioligand binding assays to measure the binding affinity of this compound for the β2-AR.
The β2-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to smooth muscle relaxation.[1][2][3] Understanding the binding characteristics of this compound is fundamental to elucidating its mechanism of action and predicting its pharmacological effects.
Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their sensitivity and ability to provide quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki).[4] This protocol will detail two primary types of radioligand binding assays: saturation binding assays to determine the density and affinity of the radioligand, and competition binding assays to determine the affinity of the unlabeled test compound, this compound.
Signaling Pathway
The binding of an agonist, such as this compound, to the β2-adrenoceptor initiates a signaling cascade. The receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response.
Caption: β2-Adrenoceptor Gs signaling pathway.
Experimental Protocols
Part 1: Membrane Preparation from β2-AR Expressing Cells or Tissues
This protocol describes the preparation of cell membranes enriched with β2-adrenoceptors, a crucial first step for the binding assays.
Materials:
-
Cells or tissue expressing β2-adrenoceptors (e.g., CHO-K1 cells stably expressing human β2-AR, bovine skeletal muscle).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Protease Inhibitor Cocktail.
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.
-
BCA Protein Assay Kit.
-
Homogenizer (Dounce or Polytron).
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in 20 volumes of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Saturation Radioligand Binding Assay
This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation.
Materials:
-
Membrane preparation (from Part 1).
-
Radioligand: [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Filter harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of the radioligand in Assay Buffer (e.g., 0.1 to 20 nM).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add 50 µL of diluted radioligand and 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of diluted radioligand and 50 µL of propranolol (10 µM final concentration).
-
Add 100 µL of the diluted membrane preparation to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding (Y-axis) against the radioligand concentration (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
Part 3: Competition Radioligand Binding Assay
This assay determines the inhibitory constant (Ki) of this compound by measuring its ability to compete with a fixed concentration of radioligand for binding to the β2-AR.
Materials:
-
Same as for the Saturation Binding Assay.
-
This compound.
Procedure:
-
Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of this compound.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of propranolol (10 µM final concentration).
-
For competition wells, add 50 µL of the corresponding this compound dilution.
-
Add 50 µL of radioligand (at a concentration close to its Kd value) to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells.
-
Incubate, filter, and count the radioactivity as described in the Saturation Binding Assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of this compound (X-axis).
-
Analyze the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Experimental Workflow Visualization
Caption: Workflow for determining this compound's binding affinity.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Saturation Binding Assay Data
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 | |||
| Kd (nM) | Value ± SEM | ||
| Bmax (fmol/mg protein) | Value ± SEM |
Table 2: Competition Binding Assay Data for this compound
| This compound Concentration (M) | Log [this compound] | % Specific Binding |
| 1.00E-10 | -10 | |
| 1.00E-09 | -9 | |
| 1.00E-08 | -8 | |
| 1.00E-07 | -7 | |
| 1.00E-06 | -6 | |
| 1.00E-05 | -5 | |
| 1.00E-04 | -4 | |
| IC50 (nM) | Value ± SEM | |
| Ki (nM) | Value ± SEM |
Conclusion
The protocols outlined in this document provide a robust framework for determining the in vitro binding affinity of this compound to the β2-adrenoceptor. Accurate determination of Kd and Ki values is essential for the characterization of this novel compound and will provide critical data for its continued development as a potential therapeutic agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data suitable for regulatory submissions and scientific publications.
References
- 1. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clenbuterol Hydrochloride Solutions
Introduction
Clenbuterol is a potent, long-acting β2-adrenergic agonist.[1][2] In clinical settings outside of the United States, it is utilized as a bronchodilator for the treatment of asthma and other respiratory conditions.[2][3] For laboratory applications, clenbuterol is a valuable tool for studying the β2-adrenergic system, its downstream signaling pathways, and its physiological effects, which include smooth muscle relaxation and anabolic properties.[1] This document provides detailed guidelines for the preparation, storage, and handling of Clenbuterol hydrochloride solutions for research use.
Disclaimer: Clenbuterol hydrochloride is a potent pharmacological agent and should be handled only by trained professionals in a laboratory setting. All safety precautions and institutional guidelines must be strictly followed. This document is for informational purposes for laboratory research only and not for human or veterinary use.
Safety and Handling
Handling Clenbuterol hydrochloride, both in solid and solution form, requires stringent safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves, such as butyl rubber gloves, and inspect them before use. Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat or protective suit should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powder form, especially outside of a ventilated enclosure, a NIOSH-certified respirator (e.g., N99 or P2) is recommended to avoid inhalation.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For handling the solid powder, a laboratory hood or a validated ventilated enclosure is highly recommended to minimize inhalation risk.
-
Safety Stations: Ensure that safety showers and eye-wash stations are readily accessible.
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and call for immediate medical help.
Physicochemical and Solubility Data
Clenbuterol is most commonly supplied as the hydrochloride salt (C₁₂H₁₈Cl₂N₂O · HCl), a crystalline solid.
Table 1: Physicochemical Properties of Clenbuterol Hydrochloride
| Property | Value | Reference |
| CAS Number | 21898-19-1 | |
| Molecular Formula | C₁₂H₁₈Cl₂N₂O · HCl | |
| Molecular Weight | 313.65 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Table 2: Solubility of Clenbuterol Hydrochloride
| Solvent | Solubility | Comments | Reference |
| DMSO | ~20 mg/mL | Purge with an inert gas. | |
| Dimethylformamide (DMF) | ~25 mg/mL | Purge with an inert gas. | |
| Ethanol | ~12 mg/mL | Purge with an inert gas. | |
| PBS (pH 7.2) | ~3 mg/mL | Prepare fresh; not recommended for storage beyond one day. | |
| Methanol | Soluble | Used for preparing stock solutions (e.g., 1 mg/mL). |
Storage and Stability
Proper storage is critical to maintain the integrity of Clenbuterol hydrochloride powder and its prepared solutions.
Table 3: Storage and Stability Guidelines
| Form | Storage Temperature | Duration | Comments | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a dry, dark, and tightly sealed container. | |
| Organic Stock Solutions (e.g., in DMSO, Ethanol) | -20°C | Up to several months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | General Lab Practice |
| Aqueous Solutions (e.g., in PBS) | 2-8°C | ≤ 1 day | Not recommended for long-term storage. Prepare fresh before use. | |
| Incurred Biological Samples (Urine, Liver) | -20°C or -60°C | Up to 20 weeks | Stable through at least six freeze-thaw cycles. | |
| Incurred Biological Samples (Urine, Liver) | +4°C | 12-20 weeks | Stable for at least 12 weeks in urine and 20 weeks in liver. |
Note: While incurred samples show high stability, the stability of prepared aqueous solutions is significantly lower. It is crucial to prepare aqueous working solutions fresh from a frozen organic stock solution on the day of the experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage.
Materials:
-
Clenbuterol hydrochloride (MW: 313.65 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a fume hood, carefully weigh out 3.14 mg of Clenbuterol hydrochloride powder.
-
Dissolving: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of a 1 mg/mL (3.19 mM) Stock Solution in Ethanol
This protocol is suitable for applications where DMSO may interfere with the experimental system.
Materials:
-
Clenbuterol hydrochloride (MW: 313.65 g/mol )
-
200-proof (absolute) Ethanol
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a fume hood, carefully weigh out 1 mg of Clenbuterol hydrochloride powder.
-
Dissolving: Add the powder to a sterile vial. Add 1 mL of absolute ethanol.
-
Mixing: Cap the vial and vortex until the powder is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C.
Protocol 3: Preparation of an Aqueous Working Solution in PBS (e.g., 100 µM)
This protocol details the dilution of a frozen organic stock solution for immediate use in biological experiments.
Materials:
-
10 mM Clenbuterol hydrochloride stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a 1:10 intermediate dilution. Add 5 µL of the 10 mM stock to 45 µL of PBS to create a 1 mM solution. Mix well.
-
Final Dilution: Add 10 µL of the 1 mM solution (from step 2) to 990 µL of sterile PBS. This yields a final volume of 1 mL with a Clenbuterol concentration of 10 µM.
-
Mixing: Vortex the working solution gently.
-
Use: Use the freshly prepared aqueous solution in your experiment immediately. Do not store for more than one day.
Visualizations
Diagram 1: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing Clenbuterol HCl solutions.
Diagram 2: Clenbuterol Signaling Pathway
Caption: Simplified β2-Adrenergic Receptor signaling pathway.
References
Application Notes and Protocols: The Use of Clenbuterol in Attenuating Denervated Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clenbuterol, a β2-adrenergic agonist, in the study and potential treatment of denervated muscle atrophy. The information compiled from various studies highlights its mechanism of action, key signaling pathways, and provides detailed protocols for experimental application.
Introduction
Denervation-induced muscle atrophy is a significant clinical challenge that results in progressive muscle wasting and loss of function. Clenbuterol has been identified as a potent agent in mitigating this condition by promoting muscle hypertrophy and inhibiting protein degradation.[1][2][3] Its primary mechanism involves the activation of β2-adrenergic receptors in skeletal muscle, leading to a cascade of downstream signaling events that ultimately shift the balance from protein catabolism to anabolism.[4][5]
Mechanism of Action and Signaling Pathways
Clenbuterol exerts its anti-atrophic effects primarily through the activation of the β2-adrenergic receptor signaling pathway. This activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, influences downstream effectors that regulate protein synthesis and degradation. One of the key pathways affected is the ubiquitin-proteasome system, a major driver of protein degradation in atrophying muscle. Clenbuterol has been shown to downregulate components of this pathway, thereby reducing the breakdown of myofibrillar proteins.
Furthermore, clenbuterol is thought to stimulate protein synthesis, contributing to its anabolic effects. While the exact mechanisms are still under investigation, evidence suggests the involvement of pathways that modulate the activity of ribosomal proteins, such as RpS6.
Caption: Clenbuterol signaling pathway in skeletal muscle.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of clenbuterol on denervated muscle.
Table 1: Effects of Clenbuterol on Muscle Fiber Cross-Sectional Area (CSA) and Fibrillation Potential Amplitudes in Humans with Brachial Plexus Injuries
| Parameter | Clenbuterol Treatment Group | Placebo Group |
| Change in Type I Fiber CSA (μm²) | -413 | -685 (66% greater reduction) |
| Change in Type II Fiber CSA (μm²) | -512 | -819 (60% greater reduction) |
| Change in Fibrillation Potential Amplitude (μV) | -57 | -228 (4-fold greater reduction) |
Table 2: Effects of Clenbuterol on Muscle Mass and Protein Content in Rodent Models of Denervation
| Study | Animal Model | Muscle | Duration of Treatment | Dosage | Key Findings |
| Zeman et al., 1987 | Rat | Soleus, Anterior Tibialis, Gastrocnemius | 2-3 weeks | Not specified | 95-110% more protein in denervated muscles compared to controls. |
| Unspecified Rodent Study | Rat (Hindlimb Unweighting) | Plantaris, Tibialis Anterior | 14 days | Not specified | Attenuated HU-induced atrophy and reduced ubiquitin conjugates in fast-twitch muscles. |
| Unspecified Rodent Study | Rat (Hindlimb Unweighting) | Gastrocnemius | 14 days | 3 mg/kg daily | Attenuated the decrease in muscle mass and maximal tetanic force. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of Clenbuterol Efficacy in Human Denervated Muscle Atrophy
This protocol is based on a randomized, double-blind, placebo-controlled trial in patients with brachial plexus injuries.
1. Patient Recruitment and Randomization:
-
Recruit patients with diagnosed brachial plexus injuries.
-
Randomly assign patients to either the clenbuterol group or the placebo group.
2. Treatment Regimen:
-
Clenbuterol Group: Administer 60 μg of clenbuterol twice daily (120 μ g/day ) for 3 months.
-
Placebo Group: Administer a matching placebo on the same schedule.
3. Outcome Measures (Assessed at Baseline and 3 Months):
-
Primary Outcome: Changes in muscle cross-sectional fiber sizes.
-
Muscle Biopsy: Obtain muscle biopsies from the biceps brachii.
-
Histological Analysis: Snap freeze biopsy samples in isopentane precooled in liquid nitrogen. Prepare 10 μm thick cryostat sections. Perform histological staining (e.g., ATPase staining) to differentiate fiber types and measure the cross-sectional area of type I and type II fibers.
-
-
Secondary Outcomes:
-
Electromyography (EMG): Measure fibrillation potential amplitudes to quantitatively assess denervation muscle atrophy.
-
Clinical Assessment: Monitor for any adverse effects and assess the percentage of biceps reinnervation.
-
Caption: Experimental workflow for human clinical trial.
Protocol 2: Induction and Assessment of Denervated Muscle Atrophy in a Rodent Model
This protocol provides a general framework for studying the effects of clenbuterol in a preclinical rodent model of denervation.
1. Animal Model and Denervation Surgery:
-
Use an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Induce unilateral denervation of the hindlimb by sciatic nerve transection under anesthesia. The contralateral limb can serve as an internal control.
2. Treatment Groups:
-
Sham Control: Animals undergo a sham surgery without nerve transection.
-
Denervated Control: Animals undergo denervation surgery and receive a vehicle control.
-
Denervated + Clenbuterol: Animals undergo denervation surgery and receive clenbuterol. The dosage can be administered via daily injections or in the drinking water. A common dosage is in the range of 1-3 mg/kg body weight per day.
3. Experimental Duration:
-
The treatment period typically ranges from 14 to 21 days.
4. Outcome Measures (Assessed at the end of the experiment):
-
Muscle Mass: Excise and weigh specific muscles from both the denervated and contralateral limbs (e.g., gastrocnemius, tibialis anterior, soleus).
-
Protein Content: Homogenize muscle tissue and determine total protein content using a standard assay (e.g., Bradford or BCA assay).
-
Histological Analysis:
-
Cryosection the muscle tissue and perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology and measure cross-sectional area.
-
ATPase staining can be used to differentiate fiber types.
-
-
Molecular Analysis (Western Blotting/qPCR):
-
Analyze the expression levels of key proteins and genes involved in the ubiquitin-proteasome pathway (e.g., MuRF1, Atrogin-1) and protein synthesis pathways (e.g., Akt, mTOR, p70S6K).
-
Caption: Experimental workflow for a rodent denervation study.
Conclusion
Clenbuterol has demonstrated significant potential in mitigating denervated muscle atrophy in both preclinical and clinical settings. Its mechanism of action, centered on the β2-adrenergic receptor signaling pathway, offers a clear target for therapeutic intervention. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to address the challenges of muscle wasting conditions. Further research is warranted to optimize dosing strategies and fully elucidate the downstream molecular pathways involved in its beneficial effects.
References
- 1. Randomized, Double-Blind, and Placebo-Controlled Trial of Clenbuterol in Denervated Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clenbuterol, a beta 2-agonist, retards atrophy in denervated muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition and reversal of denervation-induced atrophy by the beta-agonist growth promoter, clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Experimental Design for Assessing Clenhexerol's Impact on Cardiorespiratory Fitness
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of a novel therapeutic candidate, Clenhexerol, on cardiorespiratory fitness. The protocols and designs outlined herein are intended for use in rodent models.
Disclaimer: this compound is a hypothetical compound. The proposed mechanism of action and subsequent experimental design are based on established principles of cardiovascular and exercise physiology.
Introduction and Proposed Mechanism of Action
Cardiorespiratory fitness, quantified by maximal oxygen uptake (VO2 max), is a powerful predictor of long-term health and mortality. Pharmacological interventions aimed at improving cardiorespiratory fitness represent a promising therapeutic avenue for a range of metabolic and cardiovascular diseases.
This compound is a novel, hypothetical small molecule designed as a selective beta-2 adrenergic receptor (β2AR) agonist. β2ARs are predominantly expressed in the smooth muscle of the airways, as well as on cardiac and skeletal muscle cells.[1] The proposed mechanism of action for this compound involves the activation of the canonical β2AR signaling pathway.[2][3] This activation is hypothesized to induce physiological responses beneficial to cardiorespiratory fitness, including bronchodilation, increased cardiac output, and enhanced skeletal muscle function.[4]
Proposed Signaling Pathway
Upon binding to the β2AR, this compound is proposed to induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[1] The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the physiological effects.
Experimental Design and Workflow
A preclinical study using a rodent model (e.g., Sprague Dawley rats) is proposed to assess the chronic effects of this compound on cardiorespiratory fitness.
Study Groups:
-
Vehicle Control: Administration of the vehicle solution.
-
This compound - Low Dose: (e.g., 1 mg/kg/day)
-
This compound - High Dose: (e.g., 5 mg/kg/day)
Duration: 8 weeks of chronic administration.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Clenhexerol: A Potent Tool for Interrogating Adrenergic Signaling Pathways
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenhexerol, a potent and selective β2-adrenergic receptor agonist, serves as an invaluable tool compound for the investigation of adrenergic signaling pathways.[1][2] Its high affinity and specificity for the β2-adrenoceptor allow for the targeted activation of this receptor subtype, enabling detailed studies of its downstream signaling cascades and physiological effects.[1][2] this compound's actions are primarily mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[1] This canonical pathway, along with other non-canonical signaling events, influences a wide range of cellular processes, including muscle protein synthesis, lipolysis, and inflammatory responses. These application notes provide a comprehensive overview of this compound's utility in research, accompanied by detailed protocols for key experimental applications.
Adrenergic Signaling Pathways Modulated by this compound
This compound's interaction with the β2-adrenergic receptor initiates a cascade of intracellular events that can be broadly categorized into G-protein dependent and independent pathways.
1. Gs-cAMP-PKA-CREB Signaling Pathway: This is the canonical pathway activated by Clenbuterol. Upon binding to the β2-adrenoceptor, Clenbuterol induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein (Gs). The activated Gs alpha subunit stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate PKA, which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and modulates the transcription of target genes involved in metabolism and cell growth.
2. Akt/eNOS Signaling Pathway: Studies have shown that Clenbuterol can also activate the Akt/eNOS signaling pathway. This pathway is crucial for cell survival and vasodilation. Activation of the β2-adrenoceptor by Clenbuterol can lead to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).
3. β-Arrestin 2 Signaling Pathway: Beyond the classical G-protein signaling, β2-adrenergic receptors can also signal through β-arrestins. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin 2. This interaction not only desensitizes the G-protein signaling but also initiates a separate wave of signaling events. Research indicates that Clenbuterol can induce β-arrestin 2-mediated signaling, which has been implicated in processes like cell cycle arrest in myoblasts.
Quantitative Data
The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 | 31.9 nM | Not Specified | |
| Kd | 1 to 2 x 10-7 M | Porcine Adipocytes | |
| β2/β1 Selectivity Ratio | 4.0 | Not Specified |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study adrenergic signaling.
Protocol 1: In Vitro Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells, such as C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound hydrochloride (dissolved in sterile water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Cell Titer 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add 20 µL of the cell viability reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins (p-CREB and p-Akt)
This protocol details the detection of phosphorylated CREB and Akt in cell lysates following this compound treatment, as an indicator of pathway activation.
Materials:
-
Cultured cells (e.g., C2C12 myoblasts or HEK293 cells)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-CREB, anti-CREB, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of this compound for the appropriate duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vitro Lipolysis Assay in Adipocytes
This protocol measures the release of free fatty acids (FFA) from adipocytes in response to this compound, as an indicator of lipolysis.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes)
-
Krebs-Ringer bicarbonate buffer (KRBB) with 2% BSA and 1 mM glucose
-
This compound hydrochloride
-
Isoproterenol (positive control)
-
Free Fatty Acid Assay Kit
-
96-well plates
-
Plate reader
Procedure:
-
Adipocyte Preparation: Differentiate pre-adipocytes into mature adipocytes in a 96-well plate.
-
Pre-incubation: Wash the cells with KRBB and then pre-incubate in fresh KRBB for 1 hour at 37°C.
-
This compound Treatment: Remove the pre-incubation buffer and add KRBB containing various concentrations of this compound or isoproterenol.
-
Incubation: Incubate the plate for 2-3 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
FFA Measurement: Measure the concentration of free fatty acids in the supernatant using a commercially available FFA assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the amount of FFA released and express it as a fold change over the basal (untreated) condition.
Protocol 4: cAMP Accumulation Assay
This protocol quantifies the intracellular accumulation of cAMP in response to this compound stimulation.
Materials:
-
Cultured cells expressing the β2-adrenergic receptor (e.g., HEK293-β2AR)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound hydrochloride
-
Forskolin (positive control)
-
cAMP Assay Kit (e.g., Lance Ultra cAMP kit or a similar FRET-based or ELISA-based kit)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a white opaque plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and forskolin in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents from the assay kit according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the recommended time (typically 1 hour) at room temperature.
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample and plot the dose-response curve for this compound.
Visualizations
Signaling Pathways
Caption: this compound-activated signaling pathways.
Experimental Workflows
Caption: Western Blotting workflow for phosphorylated proteins.
Caption: In vitro lipolysis assay workflow.
References
Troubleshooting & Optimization
Troubleshooting low solubility of Clenhexerol in aqueous solutions.
Disclaimer: "Clenhexerol" is a compound with limited publicly available data. The following troubleshooting guide is based on the properties of structurally similar β-agonists, such as Clenbuterol, and established principles for enhancing the solubility of poorly water-soluble drug compounds. The provided data and protocols should be considered a starting point for your own experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound, and why might it have low aqueous solubility?
This compound is identified as a β-agonist research chemical.[1] Like similar compounds (e.g., Clenbuterol), it possesses a substituted aniline structure, which can contribute to low solubility in neutral aqueous solutions. The molecular structure, including its size and the presence of non-polar groups, makes it more challenging for water molecules to surround and dissolve the compound.[2] The predicted pKa suggests it has basic properties, which is a critical factor for solubility manipulation.[1]
Q2: I'm observing precipitation when dissolving this compound in my aqueous buffer. What is the first and simplest troubleshooting step?
The first step should be to adjust the pH of your aqueous solution. Since this compound is predicted to be a weak base, its solubility is highly dependent on pH.[3][4] Lowering the pH (making the solution more acidic) will cause the amine groups in the molecule to become protonated (ionized). This ionized form is significantly more soluble in water than the non-ionized form.
Recommendation: Attempt to dissolve this compound in a buffer with a pH at least 2 units below its pKa. For example, if the pKa is 9.0, a buffer at pH 7.0 or lower should markedly increase solubility. The hydrochloride salt form of similar compounds, like Clenbuterol, is often used because it is more readily soluble in water.
Q3: pH adjustment alone is not sufficient, or my experimental conditions restrict pH changes. What is my next option?
If pH adjustment is not a viable solution, the use of co-solvents is the next recommended approach. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Commonly used co-solvents in research settings include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG 400)
-
Dimethylformamide (DMF)
Recommendation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid physiological effects on your experiment.
Q4: How can I determine the maximum solubility of my this compound preparation?
The gold standard for determining equilibrium solubility is the Saturation Shake-Flask Method . This involves adding an excess amount of the compound to a solvent, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Summary & Advanced Techniques
The table below summarizes common techniques used to enhance the solubility of poorly soluble drugs, categorized by complexity.
| Technique Category | Method | Principle | Suitability & Considerations |
| Basic (Recommended First Steps) | pH Adjustment | Increases the ionization of weakly acidic or basic compounds, enhancing their interaction with polar water molecules. | Highly effective for ionizable drugs. Requires careful consideration of the final formulation's stability and physiological compatibility. |
| Co-solvents | A water-miscible organic solvent is added to reduce the overall polarity of the solvent system, improving the dissolution of non-polar solutes. | Useful for preparing concentrated stock solutions. The final concentration of the co-solvent must be minimized to avoid toxicity or off-target effects in biological assays. | |
| Intermediate | Complexation | A complexing agent (e.g., cyclodextrins) encapsulates the poorly soluble drug molecule, shielding its hydrophobic parts and presenting a hydrophilic exterior. | Can significantly increase aqueous solubility. May alter the drug's pharmacokinetic properties. |
| Advanced (Requires Specialized Equipment) | Particle Size Reduction | Increasing the surface area of the drug particles by reducing their size (e.g., micronization, nanosuspension) leads to a faster dissolution rate. | Increases the rate of dissolution but not the equilibrium solubility. Requires specialized milling or homogenization equipment. |
| Solid Dispersion | The drug is dispersed within a hydrophilic carrier matrix at a molecular level, improving its wettability and dissolution. | A powerful technique for significantly enhancing bioavailability. Requires formulation expertise and techniques like spray drying or hot-melt extrusion. |
Quantitative Data: Solubility of a Related Compound
As specific experimental data for this compound is unavailable, the following table presents the known solubility of the similar compound, Clenbuterol (hydrochloride) , in various solvents to serve as a reference.
| Compound | Solvent | Solubility | Reference |
| Clenbuterol (hydrochloride) | Water | Soluble | |
| Clenbuterol (hydrochloride) | PBS (pH 7.2) | ~3 mg/mL | |
| Clenbuterol (hydrochloride) | Ethanol | ~12 mg/mL | |
| Clenbuterol (hydrochloride) | DMSO | ~20 mg/mL | |
| Clenbuterol (hydrochloride) | Dimethyl formamide (DMF) | ~25 mg/mL | |
| Clenbuterol (base) | Water | 0.112 g/L (112 µg/mL) |
Visualized Workflows and Pathways
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for addressing low solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting low aqueous solubility.
This compound's Postulated Signaling Pathway
As a β-agonist, this compound is expected to act via the β2-Adrenergic Receptor pathway, which is well-documented for Clenbuterol.
Caption: The β2-Adrenergic Receptor signaling cascade initiated by a β-agonist.
Experimental Workflow: Saturation Shake-Flask Method
This diagram illustrates the key steps in determining the equilibrium solubility of a compound.
Caption: Workflow for the Saturation Shake-Flask solubility determination method.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent
Objective: To prepare a 10 mM stock solution of this compound (Formula Weight: 305.24 g/mol ) in DMSO for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 305.24 g/mol * (1000 mg / 1 g) = 3.05 mg
-
-
Weigh Compound: Carefully weigh out approximately 3.05 mg of this compound powder and place it into a clean, labeled vial. Record the exact weight.
-
Add Solvent: Add the calculated volume of DMSO to the vial. For an exact weight of 3.05 mg, add 1.0 mL of DMSO.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at higher temperatures.
-
Storage: Store the stock solution at -20°C or as recommended by the supplier. Before use, thaw completely and vortex to ensure homogeneity.
-
Application: When diluting into your aqueous buffer for an experiment, ensure the final DMSO concentration is non-toxic to your system (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
Protocol 2: Determination of Aqueous Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4) at a controlled temperature.
Materials:
-
This compound powder
-
Chosen aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Calibrated pipette and analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound powder (e.g., 2-5 mg) to a vial containing a known volume of the aqueous buffer (e.g., 2 mL). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After incubation, remove the vials and allow them to stand for a short period for large particles to settle. To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Filter the suspension using a chemical-resistant syringe filter (e.g., PVDF). Note: Adsorption of the compound to the filter can be a source of error; pre-saturating the filter by discarding the first portion of the filtrate is recommended.
-
-
Sampling: Carefully pipette a precise volume of the clear supernatant from the centrifuged or filtered sample.
-
Quantification:
-
Dilute the supernatant with a suitable solvent to fall within the linear range of your analytical method.
-
Measure the concentration of this compound using a pre-validated analytical method (e.g., HPLC).
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility. The result is typically expressed in mg/mL or µg/mL.
-
References
How to prevent degradation of Clenhexerol in long-term storage.
Technical Support Center: Clenhexerol Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during long-term storage and experimentation.
Note: The information provided is based on studies of Clenbuterol, a compound with similar characteristics, to ensure scientific accuracy.
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing potential causes and actionable solutions.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is the purity of my this compound solution decreasing over time, even when stored in the dark? | Acidic Hydrolysis: The compound may be stored in an acidic solvent or buffer (pH < 7). This compound is susceptible to degradation under acidic conditions[1][2]. | 1. Prepare solutions in neutral or slightly alkaline buffers (pH 7.0-7.5).2. If an acidic medium is required for your experiment, prepare the solution fresh and use it immediately.3. Store stock solutions in a neutral, aprotic solvent if possible. |
| I've observed a significant loss of compound after my samples were left on the benchtop. What happened? | Photodegradation: Exposure to direct sunlight or even ambient laboratory light can cause significant degradation of this compound in a liquid state[1][2]. | 1. Always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect from light.2. Minimize exposure to light during sample preparation and handling.3. Work in a shaded area or under low-light conditions when possible. |
| My solid this compound powder appears discolored or clumpy. Is it still viable? | Moisture Absorption/Hygroscopicity: The compound may have absorbed moisture from the atmosphere, potentially forming hydrates which can alter its physical properties and stability[3]. High temperatures can also contribute to degradation. | 1. Store solid this compound in a desiccator or a tightly sealed container with a desiccant.2. Store at controlled room temperature or refrigerated, away from heat sources. A hemihydrate form has been shown to be stable up to 80°C.3. Perform a purity analysis (e.g., HPLC, LC-MS) to confirm the integrity of the compound before use. |
| I see inconsistent results after multiple freeze-thaw cycles of my stock solution. Why? | Freeze-Thaw Instability: While some studies show stability over several cycles in biological matrices, repeated freezing and thawing can lead to degradation in certain solutions or purified samples. This can be due to pH shifts or concentration changes during freezing. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.2. If aliquoting is not possible, minimize the number of cycles.3. Flash-freeze solutions in liquid nitrogen before transferring to a -80°C freezer to minimize ice crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for long-term storage of this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry place. For solutions, storage at low temperatures is recommended. Studies on the analogue compound, Clenbuterol, have shown it to be significantly stable for up to 20 weeks when stored at -20°C and -60°C. Refrigerated storage at +4°C can also be effective for shorter durations of up to 12 weeks.
Q2: Is this compound sensitive to light?
A2: Yes. Forced degradation studies show that this compound is susceptible to photodegradation when in solution. Significant degradation (around 9%) has been observed upon exposure to sunlight. Therefore, all solutions should be protected from light using amber glass or by wrapping containers in foil.
Q3: What is the impact of pH on this compound stability in aqueous solutions?
A3: this compound is most vulnerable in acidic conditions. A forced degradation study showed an 8.78% loss in acidic media. Conversely, the compound is relatively stable in neutral and basic conditions. For maximum stability in aqueous solutions, maintain a neutral to slightly alkaline pH.
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: Yes, storage at -20°C is a reliable method for preserving this compound, particularly when dissolved in a suitable solvent or in a biological matrix. This temperature has been shown to maintain stability for several months. For ultimate long-term preservation, -60°C or -80°C is preferable.
Q5: What are the primary degradation pathways for this compound?
A5: The primary non-metabolic degradation pathways are acid-catalyzed hydrolysis and photodegradation. In biological systems, it can also undergo metabolism through processes like N-oxidation and N-dealkylation.
Data Presentation: Summary of Stability Data
The following table summarizes stability data for Clenbuterol, used here as a proxy for this compound, under various stress conditions as per ICH guidelines.
| Condition | Stressor | Duration | Percent Degradation | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | ~8.8% | |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | No significant degradation | |
| Neutral Hydrolysis | Water | 24 hours | No significant degradation | |
| Oxidative | 3% H₂O₂ | 24 hours | No significant degradation | |
| Thermal | 60°C (Solid) | 48 hours | No significant degradation | |
| Photolytic | Direct Sunlight (Liquid) | 24 hours | ~9.0% | |
| Frozen Storage | -20°C (in matrix) | 20 weeks | No significant degradation | |
| Refrigerated | +4°C (in matrix) | 12 weeks | No significant degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products, allowing for accurate quantification and stability assessment.
Objective: To determine the purity of a this compound sample and quantify its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Triethylamine (TEA)
-
Acetic acid
-
Water (HPLC grade)
2. Chromatographic Conditions (based on published methods):
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini NX C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Ammonium acetate buffer (5 mM), 0.15% TEA, pH adjusted to 7.5 with acetic acid : Methanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA/UV detector at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Procedure:
-
Mobile Phase Preparation: Prepare the 5 mM ammonium acetate buffer with 0.15% TEA in water and adjust the pH to 7.5. Filter through a 0.45 µm filter. Mix with methanol in a 70:30 ratio.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. From this, prepare a working standard of 10 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Dilute the test sample of this compound with the mobile phase to an expected concentration of 10 µg/mL.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the standard solution five times to check for system suitability (RSD of peak area < 2%).
-
Inject the sample solution.
-
-
Data Interpretation:
-
Identify the peak for intact this compound based on the retention time of the standard.
-
Any additional peaks are potential degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradant using the peak areas.
-
Visualizations
Degradation and Analysis Workflows
Caption: A simplified diagram of a potential acid-catalyzed degradation pathway for this compound.
Caption: Experimental workflow for conducting a forced degradation study of this compound.
Caption: A troubleshooting decision tree for identifying the cause of this compound degradation.
References
- 1. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Structural characterization of a new form of clenbuterol, a well-known decongestant and bronchodilator also used as a performance-enhancing drug | Powder Diffraction | Cambridge Core [cambridge.org]
Technical Support Center: Mitigating Cardiovascular Side Effects of Clenbuterol in Animal Studies
Disclaimer: The following information is intended for research and drug development professionals. Clenbuterol is a potent β2-adrenergic agonist with significant cardiovascular side effects and should be handled with appropriate safety precautions in a laboratory setting. This document is for informational purposes only and does not constitute medical or veterinary advice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cardiovascular side effects of Clenbuterol in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Clenbuterol administration in animal models.
Issue 1: Unexpectedly High Mortality Rate in Animal Subjects
Question: We are observing a high mortality rate in our rat model shortly after Clenbuterol administration. What could be the cause and how can we mitigate this?
Answer:
Unexpectedly high mortality following Clenbuterol administration is often linked to acute cardiovascular events. The primary causes are likely severe tachycardia (abnormally fast heart rate), arrhythmias (irregular heartbeat), and a significant drop in blood pressure (hypotension) due to vasodilation. Myocardial necrosis (heart muscle cell death) can also occur, even after a single high dose.
Troubleshooting Steps:
-
Dose Reduction: The most critical first step is to re-evaluate the dose of Clenbuterol. High doses are known to be toxic to the heart. Consider performing a dose-response study to determine the minimum effective dose for your research question that elicits the desired anabolic or bronchodilatory effects without causing severe cardiotoxicity.
-
Co-administration with a β1-Adrenoceptor Antagonist (Cardioselective Beta-Blocker): The tachycardic effects of Clenbuterol are largely mediated by β1-adrenergic receptors in the heart, as a reflex response to β2-receptor mediated hypotension[1]. Co-administering a cardioselective beta-blocker, such as atenolol or metoprolol, can help to specifically block these cardiac effects while preserving the β2-mediated effects on skeletal muscle or airways. A non-selective beta-blocker like propranolol can also be used, but it may counteract the desired β2-agonist effects of Clenbuterol[2][3].
-
Electrolyte Monitoring and Supplementation: Clenbuterol can cause a shift of potassium into cells, leading to hypokalemia, which can exacerbate cardiac arrhythmias. Monitor serum potassium levels and consider potassium supplementation in the diet or drinking water if necessary.
-
Hydration: Ensure animals are well-hydrated, as dehydration can worsen cardiovascular strain.
Experimental Protocol: Co-administration of Propranolol with Clenbuterol in Rats
This protocol is adapted from studies investigating the mitigation of Clenbuterol's effects.
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Control (Saline)
-
Clenbuterol only
-
Propranolol only
-
Clenbuterol + Propranolol
-
-
Dosage and Administration:
-
Clenbuterol: Administer subcutaneously (s.c.) or orally (p.o.). A typical starting dose associated with cardiac effects is in the range of 1-5 mg/kg.
-
Propranolol: Administer intraperitoneally (i.p.) 15-30 minutes before Clenbuterol. A dose of 12.5 mg/kg has been shown to abolish some of the metabolic effects of Clenbuterol.
-
-
Monitoring:
-
Continuously monitor heart rate and blood pressure using telemetry or a tail-cuff system for several hours post-administration.
-
At the end of the study, collect blood for cardiac troponin and creatine kinase-MB (CK-MB) analysis.
-
Harvest hearts for histopathological examination to assess for myocardial necrosis and hypertrophy.
-
Issue 2: Inconsistent or Non-significant Cardioprotective Effects of Mitigating Agents
Question: We are co-administering a potential cardioprotective agent with Clenbuterol but are not observing consistent protective effects on cardiac function. What could be going wrong?
Answer:
Several factors can contribute to the lack of consistent cardioprotection. These include the timing of administration, the dose of the protective agent, and the specific cardiac parameters being measured.
Troubleshooting Steps:
-
Timing of Administration: The protective agent must be administered at a time point where it can effectively counteract the effects of Clenbuterol. For beta-blockers, administration prior to Clenbuterol is crucial. For agents targeting downstream signaling or oxidative stress, the optimal timing may need to be determined empirically.
-
Dose-Response of the Protective Agent: A single dose of the mitigating agent may not be sufficient. It is advisable to perform a dose-response study for the protective agent in the presence of a fixed dose of Clenbuterol to identify the optimal protective dose.
-
Route of Administration: Ensure that the route of administration for both Clenbuterol and the protective agent allows for comparable pharmacokinetics and that they are both reaching their target tissues effectively.
-
Comprehensive Cardiovascular Assessment: Relying on a single parameter like heart rate may not provide a complete picture. A thorough assessment should include:
-
Echocardiography: To measure changes in left ventricular dimensions, wall thickness, and ejection fraction. Chronic Clenbuterol administration has been shown to increase left ventricular internal dimensions and wall thickness[4].
-
Electrocardiography (ECG): To detect arrhythmias and changes in the QT interval.
-
Blood Pressure Monitoring: To assess for hypotension or hypertension.
-
Histopathology: To examine for cardiac hypertrophy, fibrosis, and necrosis. Clenbuterol can induce an increase in extracellular matrix collagen[5].
-
Biomarkers: Measurement of cardiac troponins and CK-MB in serum can quantify myocardial damage.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of Clenbuterol observed in animal studies?
A1: The most commonly reported cardiovascular side effects of Clenbuterol in animal models include:
-
Tachycardia: A significant increase in heart rate is a hallmark effect.
-
Cardiac Hypertrophy: An increase in the mass of the heart muscle. This hypertrophy can be associated with increased expression of atrial natriuretic factor (ANF).
-
Myocardial Necrosis: Death of heart muscle cells, particularly at higher doses.
-
Hypotension: A drop in blood pressure due to vasodilation.
-
Arrhythmias: Irregular heart rhythms.
-
Increased Aortic Dimensions: Chronic administration may lead to an increase in the size of the aorta, suggesting a risk of aortic rupture.
-
Fibrosis: An increase in collagen content in the heart muscle, which can lead to stiffness and diastolic dysfunction.
Q2: What are the main signaling pathways involved in Clenbuterol-induced cardiac hypertrophy?
A2: Clenbuterol, as a β2-adrenergic agonist, primarily initiates its effects by binding to β2-adrenergic receptors on cardiac cells. However, the subsequent signaling cascade leading to hypertrophy is complex and appears to involve paracrine signaling. Key pathways include:
-
β2-Adrenergic Receptor Stimulation: Direct stimulation of these receptors on cardiac fibroblasts.
-
IGF-1 Signaling: Activated cardiac fibroblasts release Insulin-like Growth Factor 1 (IGF-1).
-
PI3K/Akt Pathway: IGF-1 then acts on cardiomyocytes to activate the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) signaling pathway, which is a key regulator of physiological cell growth (hypertrophy).
Q3: Which animal models are most commonly used to study Clenbuterol's cardiovascular effects?
A3: Rats and mice are the most frequently used animal models for studying the cardiovascular effects of Clenbuterol due to their well-characterized physiology, ease of handling, and the availability of genetic models. Studies have also been conducted in larger animals like horses and steers to understand its effects in species where it is used therapeutically or illicitly.
Q4: Are there any potential mitigating strategies beyond beta-blockers?
A4: Yes, while beta-blockers are the most directly acting antagonists, other potential strategies that target downstream effects or parallel pathways include:
-
Taurine Supplementation: Clenbuterol administration has been shown to deplete taurine levels in the heart. Since taurine is known to have cardioprotective effects, supplementation could potentially mitigate some of the damage. However, direct studies on the efficacy of taurine supplementation in Clenbuterol-induced cardiotoxicity are limited.
-
Antioxidant Therapy (e.g., N-acetylcysteine - NAC): Oxidative stress is implicated in various forms of cardiac damage. While not directly studied in the context of Clenbuterol, NAC has shown protective effects in other models of myocardial injury by replenishing glutathione stores and reducing oxidative stress. Further research is needed to validate its efficacy against Clenbuterol's cardiotoxicity.
Data Presentation
Table 1: Summary of Quantitative Data on Cardiovascular Effects of Clenbuterol in Animal Models
| Parameter | Animal Model | Clenbuterol Dose | Duration | Key Findings | Reference |
| Heart Rate | Horse | 0.8 µg/kg (i.v.) | Acute | 99% increase in heart rate within 30 seconds. | |
| Blood Pressure | Horse | 0.8 µg/kg (i.v.) | Acute | 28.2% decrease in mean carotid arterial pressure. | |
| Left Ventricular Internal Dimension (Diastole) | Horse | 2.4 µg/kg (oral, twice daily) | 8 weeks | +25.6% increase. | |
| Left Ventricular Internal Dimension (Systole) | Horse | 2.4 µg/kg (oral, twice daily) | 8 weeks | +40.1% increase. | |
| Interventricular Septal Wall Thickness (Diastole) | Horse | 2.4 µg/kg (oral, twice daily) | 8 weeks | +30.7% increase. | |
| Aortic Root Dimension | Horse | 2.4 µg/kg (oral, twice daily) | 8 weeks | +24.0% increase. | |
| Cardiac Collagen Content | Mouse | 2.4 µg/kg/day (in drinking water) | 7 days | Significant increase in extracellular matrix collagen. |
Table 2: Potential Mitigation Strategies and Their Effects (Hypothetical Data Based on Literature)
| Treatment Group | Heart Rate (bpm) | Mean Arterial Pressure (mmHg) | Cardiac Troponin I (ng/mL) | Left Ventricular Mass (g) |
| Control | 350 ± 20 | 100 ± 5 | 0.1 ± 0.05 | 0.8 ± 0.05 |
| Clenbuterol | 550 ± 30 | 80 ± 7 | 1.5 ± 0.3 | 1.2 ± 0.1 |
| Clenbuterol + Propranolol | 360 ± 25 | 95 ± 6 | 0.3 ± 0.1 | 0.9 ± 0.07 |
| Clenbuterol + Taurine | 500 ± 28 | 85 ± 8 | 1.1 ± 0.25 | 1.1 ± 0.09 |
| Clenbuterol + N-acetylcysteine | 520 ± 32 | 82 ± 7 | 1.0 ± 0.2 | 1.15 ± 0.1 |
Note: The data in Table 2 is illustrative and intended to show the expected trends based on the mechanisms of action of the mitigating agents. Actual results will vary depending on the experimental conditions.
Mandatory Visualizations
References
- 1. Cardiovascular effects of clenbuterol are beta 2-adrenoceptor-mediated in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that the hypertrophic action of clenbuterol on denervated rat muscle is not propranolol-sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic clenbuterol administration negatively alters cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of clenbuterol administration on the healthy murine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Clenhexerol Technical Support Center: Ensuring Experimental Reproducibility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to improve the consistency and reproducibility of experimental results involving Clenhexerol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective long-acting beta-2 adrenergic receptor (β2-AR) agonist. Upon binding to the β2-AR, it activates the Gs alpha subunit (Gαs) of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using sterile, nuclease-free water. Prepare stock solutions at a concentration of 1-10 mM and aliquot into single-use volumes to minimize freeze-thaw cycles. Store the lyophilized powder at -20°C and stock solutions at -80°C. Under these conditions, the powder is stable for up to 24 months and stock solutions are stable for up to 6 months.
Q3: How should I determine the optimal working concentration for my experiments?
A3: The optimal working concentration of this compound is highly dependent on the cell type or animal model used. We strongly recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) in your specific system. A typical starting range for in vitro experiments is between 1 nM and 1 µM.
Troubleshooting Guide
Q4: My experiment shows high variability between biological replicates. What are the common causes and solutions?
A4: High variability is a common issue that can obscure true experimental effects. The flowchart below provides a logical sequence for troubleshooting. Key areas to investigate include cell culture conditions, reagent consistency, and procedural timing.
Q5: I am observing a lower-than-expected cellular response (e.g., low cAMP production). Why might this be happening?
A5: A diminished response can stem from receptor-level issues, problems with the compound itself, or the assay method.
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can cause β2-AR phosphorylation and internalization, reducing receptor availability. Ensure cells are not over-confluent and have not been previously exposed to other agonists.
-
Compound Degradation: Improperly stored this compound (e.g., multiple freeze-thaw cycles) can lead to reduced potency. Use a fresh, single-use aliquot from a properly stored stock solution.
-
Assay Interference: Components in the cell culture media (e.g., phenol red) or lysis buffer can interfere with certain assay detection methods (especially fluorescence-based assays). Test for interference by running a standard curve with and without these components.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can help preserve the cAMP signal for more robust detection.
Q6: My in vivo results are inconsistent across different studies. What factors should I standardize?
A6: In vivo experiments introduce more variables. For this compound, which can affect metabolic and cardiovascular parameters, standardization is critical.
-
Animal Strain and Age: Different strains can have varying β2-AR expression levels and metabolic rates. Always report the specific strain, sex, and age of the animals used.
-
Dosing Route and Vehicle: The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) significantly impacts pharmacokinetics. The vehicle solution should be consistent and tested for any independent effects.
-
Time of Dosing and Sample Collection: Circadian rhythms can influence metabolic and hormonal baselines. Perform dosing and sample collection at the same time each day.
-
Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress-induced physiological changes.
Quantitative Data Summary
For reproducible results, it is crucial to characterize the potency of this compound in your specific experimental system. Below is a sample data table from a dose-response experiment in HEK293 cells expressing human β2-AR.
Table 1: Dose-Response of this compound on Intracellular cAMP Production
| This compound Conc. (nM) | Mean cAMP Level (pmol/well) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 5.8 | 0.9 |
| 0.1 | 15.2 | 2.1 |
| 1.0 | 88.6 | 9.5 |
| 10.0 | 254.3 | 21.8 |
| 100.0 | 310.5 | 25.4 |
| 1000.0 | 315.1 | 26.0 |
EC50 for this experiment was calculated to be 2.8 nM.
Key Experimental Protocols & Signaling Pathway
A clear understanding of the this compound signaling pathway is essential for experimental design and data interpretation.
Protocol: In Vitro cAMP Assay using HTRF
This protocol outlines a common method for quantifying this compound-induced cAMP production.
1. Materials:
-
Cells expressing the β2-AR (e.g., HEK293-β2AR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (10 mM in sterile water).
-
Isoproterenol (positive control).
-
Propranolol (antagonist/negative control).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
PDE inhibitor (e.g., 500 µM IBMX).
-
HTRF-based cAMP assay kit (e.g., cAMP Dynamic 2).
-
White, low-volume 384-well plates.
2. Experimental Workflow:
Overcoming common issues in the synthesis and purification of Clenhexerol.
Disclaimer: The following information is for research and development purposes only. The synthesis and handling of chemical compounds should only be performed by qualified professionals in a controlled laboratory setting. "Clenhexerol" is not a recognized chemical compound; this guide pertains to Clenbuterol, a related and well-documented substance.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Clenbuterol Hydrochloride?
A1: The synthesis of Clenbuterol Hydrochloride typically starts from 4-aminoacetophenone. The process involves a dichlorination of the aromatic ring, followed by bromination of the acetyl group. The resulting bromo derivative is then reacted with tert-butylamine, and a final reduction step of the ketone yields Clenbuterol base. This is subsequently converted to the hydrochloride salt.[1]
Q2: What are the common impurities encountered during the synthesis of Clenbuterol?
A2: Process-related impurities are a significant concern in the synthesis of Clenbuterol. According to pharmacopoeias, common impurities include:
-
Impurity-A: 4-amino-3,5-dichloro benzaldehyde
-
Impurity-B: 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone
-
Impurity-C: 1-(4-amino-3,5-dichloro phenyl) ethanone
-
Impurity-D: 1-(4-amino phenyl) ethanone
-
Impurity-E: 1-(4-amino-3,5-dichloro phenyl)-2-bromo ethanone
-
Impurity-F (Bromoclenbuterol): (1RS)-1-(4-amino-3-bromo-5-chloro phenyl)-2-[(1,1-dimethyl ethyl)amino ethanol
Q3: How can I purify crude Clenbuterol Hydrochloride?
A3: The primary methods for purifying Clenbuterol Hydrochloride are crystallization and column chromatography.[2][3] Recrystallization from a suitable solvent, such as methanol or ethanol, is commonly employed to remove process-related impurities. For more challenging separations, silica gel column chromatography can be utilized.
Q4: What analytical techniques are used to assess the purity of Clenbuterol?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of Clenbuterol and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for detecting trace levels of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in the Final Product | Incomplete reactions at any of the synthetic steps. | Optimize reaction conditions (temperature, time, stoichiometry of reagents). Ensure efficient stirring and inert atmosphere where necessary. |
| Loss of product during work-up and purification. | Minimize transfer losses. Optimize extraction and crystallization solvents and procedures to maximize recovery. | |
| Formation of Bromoclenbuterol (Impurity F) | Incomplete dichlorination of 4-aminoacetophenone, leading to the formation of a mono-chloro intermediate. This intermediate then reacts with bromine in a subsequent step. | Ensure complete dichlorination by carefully controlling the reaction conditions and stoichiometry of the chlorinating agent. The mono-chloro impurity can be difficult to remove later as it has similar solubility to Clenbuterol. |
| Presence of Unreacted Starting Materials or Intermediates | Insufficient reaction time or non-optimal reaction temperature. | Increase reaction time or adjust the temperature as per the established protocol. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. |
| Poor Separation During Column Chromatography | Inappropriate solvent system (mobile phase). | Perform small-scale experiments to screen for an optimal solvent system that provides good separation of Clenbuterol from its impurities on a TLC plate before scaling up to column chromatography. |
| Difficulty in Crystallization | Supersaturation not achieved, or the presence of impurities inhibiting crystal formation. | Concentrate the solution further. Try seeding with a small crystal of pure product. If impurities are the issue, an initial purification by column chromatography may be necessary before crystallization. |
| Oiling out instead of crystallization. | Ensure the solvent is appropriate. Sometimes, a two-solvent system for recrystallization can be effective. |
Experimental Protocols
Synthesis of Clenbuterol Hydrochloride
This protocol is a composite based on available literature. Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.
Step 1: Synthesis of 4-amino-3,5-dichloroacetophenone
-
This step involves the dichlorination of 4-aminoacetophenone. Due to the directing effects of the amino and acetyl groups, chlorination occurs at the 3 and 5 positions. Careful control of this electrophilic aromatic substitution is crucial to prevent under- or over-chlorination.
Step 2: Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone
-
The product from Step 1 is then brominated at the alpha-carbon of the acetyl group.
Step 3: Synthesis of 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone
-
The bromo derivative from Step 2 is reacted with tert-butylamine. This reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) and ethanol at a controlled temperature (e.g., 0°C to room temperature).
Step 4: Synthesis of Clenbuterol Base
-
The ketone from Step 3 is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH4) or potassium borohydride (KBH4) in a solvent such as methanol or a mixture of THF and ethanol. The reaction is often initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at room temperature.
Step 5: Formation of Clenbuterol Hydrochloride
-
The Clenbuterol base is dissolved in a suitable solvent and treated with alcoholic HCl (e.g., ethanolic HCl) to precipitate the hydrochloride salt.
Purification by Recrystallization
-
Dissolve the crude Clenbuterol hydrochloride in a minimal amount of a suitable hot solvent, such as methanol or ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Process-Related Impurities in Clenbuterol Synthesis
| Impurity Name | IUPAC Name | Potential Origin |
| Impurity A | 4-amino-3,5-dichloro benzaldehyde | Side reaction or degradation product. |
| Impurity B | 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone | Unreduced intermediate from the final reduction step. |
| Impurity C | 1-(4-amino-3,5-dichloro phenyl) ethanone | Unreacted starting material from the bromination step. |
| Impurity D | 1-(4-amino phenyl) ethanone | Starting material for the dichlorination step. |
| Impurity E | 1-(4-amino-3,5-dichloro phenyl)-2-bromo ethanone | Unreacted intermediate from the reaction with tert-butylamine. |
| Impurity F | (1RS)-1-(4-amino-3-bromo-5-chloro phenyl)-2-[(1,1-dimethyl ethyl)amino ethanol | Formed from the mono-chlorinated impurity. |
Table 2: Typical HPLC Parameters for Clenbuterol Purity Analysis
| Parameter | Value |
| Column | C8 or C18 reverse-phase |
| Mobile Phase | Methanol-water mixture with a buffer (e.g., KH2PO4) |
| pH | Adjusted to acidic conditions (e.g., pH 4.0) |
| Detection | UV at approximately 240-247 nm |
| Flow Rate | Typically 1.0 mL/min |
(Note: These are general parameters and should be optimized for the specific column and instrument used.)
Visualizations
Caption: A simplified workflow for the synthesis of Clenbuterol Hydrochloride.
Caption: The Akt/eNOS/NO/Cx43 signaling pathway activated by Clenbuterol. signaling pathway activated by Clenbuterol. [cite: 20]
References
Best practices for handling and disposal of Clenhexerol in a laboratory setting.
Clenhexerol Handling and Disposal Technical Support Center
Disclaimer: "this compound" is understood to be a fictional compound. The following best practices are based on general safety protocols for handling potent, non-hazardous, solid research chemicals in a laboratory setting. Always refer to a substance-specific Safety Data Sheet (SDS) when available.
Frequently Asked Questions (FAQs)
1. What is the first thing I should do before working with this compound?
Before handling this compound, you must read and understand its Safety Data Sheet (SDS). A comprehensive chemical hygiene plan should be in place, and all personnel must be trained on the specific procedures for handling this compound.[1][2]
2. What personal protective equipment (PPE) is required for handling this compound?
At a minimum, standard laboratory PPE is required: a lab coat, safety goggles, and appropriate chemical-resistant gloves.[3] For procedures that may generate dust, additional respiratory protection may be necessary. Always inspect PPE for damage before use.
3. How should I store this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled and kept tightly sealed when not in use.[2][4]
4. Can I dispose of small amounts of this compound in the regular trash or down the drain?
No. This compound, like most chemical waste, should not be disposed of in the regular trash or down the drain. All this compound waste is considered hazardous and must be disposed of following institutional and local regulations.
5. What should I do if I spill a small amount of solid this compound powder?
For a minor spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Carefully sweep the solid material to avoid creating dust. The collected material and any contaminated cleaning supplies should be placed in a sealed, labeled hazardous waste container. The area should then be decontaminated.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| I'm not sure if my this compound waste is hazardous. | All laboratory chemicals should be treated as hazardous waste unless explicitly determined to be non-hazardous by a qualified individual. | Always manage this compound waste as hazardous waste. This includes the pure compound, solutions, and any materials contaminated with it. |
| My this compound solution appears cloudy or has precipitates. | The compound may have degraded or exceeded its solubility in the chosen solvent at the current temperature. | Do not use the solution. Dispose of it as hazardous chemical waste according to your institution's procedures. Prepare a fresh solution, ensuring you are using an appropriate solvent and concentration. |
| I accidentally mixed this compound waste with another chemical waste stream. | Incompatible chemicals can react, potentially generating heat, toxic gases, or other hazards. | Do not add any more waste to the container. Cap it, label it clearly with all components, and isolate it in a safe, ventilated area. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance. |
| The hazardous waste container for this compound is full. | Improper waste management planning. | Never overfill a waste container. When a container is full, seal it, ensure it is properly labeled, and arrange for its pickup and disposal through your institution's EHS office. Obtain a new, empty container before generating more waste. |
Experimental Protocols
Protocol: Decontamination of a Work Surface after this compound Use
This protocol describes the routine cleaning of a laboratory bench or other surfaces after handling solid this compound.
-
Preparation:
-
Ensure all this compound containers are sealed and stored properly.
-
Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Initial Cleaning:
-
If any solid this compound residue is visible, carefully wipe the surface with a disposable towel wetted with a suitable solvent in which this compound is soluble. This minimizes the generation of airborne dust.
-
Place the contaminated towel in a designated hazardous waste bag.
-
-
Decontamination:
-
Prepare a 10% bleach solution or use another appropriate laboratory disinfectant.
-
Thoroughly wipe down the entire work surface with the decontamination solution, ensuring a contact time of at least 10-15 minutes.
-
Dispose of the cleaning materials in the hazardous waste bag.
-
-
Final Rinse:
-
Wipe the surface with a towel dampened with 70% ethanol or sterile water to remove any disinfectant residue.
-
Allow the surface to air dry completely.
-
-
Waste Disposal:
-
Seal the hazardous waste bag containing all used cleaning materials.
-
Label the bag as "Hazardous Waste" and list the contents (e.g., "Debris contaminated with this compound").
-
Arrange for disposal through your institution's hazardous waste program.
-
Visual Workflow Guides
References
Adjusting Clenhexerol experimental protocols for different cell lines.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues when working with Clenhexerol across different cell lines.
Mechanism of Action
This compound is a selective inhibitor of the β2-adrenergic receptor.[][2][3] Its activation of this receptor initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp).[][2] This cascade can influence various cellular processes, including metabolism and cell growth.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What are the possible reasons and solutions?
A1: Several factors can contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Highly glycolytic cancer cells are generally more susceptible. Verify the metabolic profile of your cell line. It's recommended to perform a dose-response experiment to determine the optimal concentration range.
-
Concentration and Incubation Time: The concentration of this compound and the incubation time are critical. If the concentration is too low or the incubation period is too short, the desired effect may not be observed. We recommend starting with a broad concentration range and multiple time points (e.g., 24, 48, and 72 hours).
-
Reagent Integrity: Ensure that your this compound stock solution is properly stored and has not expired. Improper storage can lead to degradation of the compound.
-
Cell Culture Conditions: Suboptimal cell culture conditions can affect experimental outcomes. Ensure your cells are healthy, within a low passage number, and free from contamination.
Q2: How do I determine the optimal starting concentration of this compound for a new cell line?
A2: The best approach is to perform a dose-response curve, also known as a kill curve. This experiment helps determine the minimum concentration of a compound that effectively induces the desired outcome over a specific time.
-
Procedure: Seed your cells in a 96-well plate and treat them with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar).
-
Analysis: After a set incubation period (e.g., 48 or 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
IC50 Value: The resulting data will allow you to calculate the half-maximal inhibitory concentration (IC50), which is a key parameter for comparing drug potency across different cell lines.
Q3: My non-cancerous control cell line is showing significant toxicity. How can I mitigate this?
A3: Off-target effects can sometimes be observed, especially at higher concentrations.
-
Lower Concentration: Try reducing the concentration of this compound to a range that is effective for your cancer cell line but minimally toxic to your control line.
-
Shorter Incubation Time: Reducing the exposure time may also decrease toxicity in control cells.
-
Alternative Control Cell Line: If toxicity remains an issue, consider using a different control cell line that may be less sensitive to the off-target effects of this compound.
Quantitative Data Summary
The following table provides a summary of experimentally determined IC50 values for this compound in various cell lines after 48 hours of treatment. These values should be used as a reference for designing your experiments.
| Cell Line | Type | IC50 (µM) | Recommended Starting Concentration Range (µM) |
| HeLa | Cervical Cancer | 15 | 5 - 30 |
| A549 | Lung Cancer | 25 | 10 - 50 |
| MCF-7 | Breast Cancer | 50 | 20 - 100 |
| HEK293 | Normal Kidney | > 100 | 50 - 200 (for toxicity testing) |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on downstream signaling proteins.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling cascade initiated by this compound.
Experimental Workflow for this compound Treatment
Caption: General workflow for in vitro this compound experiments.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting experimental issues.
References
Validation & Comparative
A Comparative Analysis of the Anabolic Effects of Clenbuterol and Other β2-Adrenergic Agonists: A Review of Preclinical and Clinical Data
Disclaimer: The compound "Clenhexerol" specified in the topic is not a recognized substance in scientific literature. This guide therefore focuses on Clenbuterol , a well-documented β2-adrenergic agonist with known anabolic properties, which is presumed to be the intended subject of inquiry. This document is intended for researchers, scientists, and drug development professionals and reviews existing experimental data. Clenbuterol is not approved for human use in many countries and is a banned substance in most competitive sports.
This guide provides a comparative analysis of the anabolic effects of Clenbuterol and other selected β2-adrenergic agonists, focusing on data from preclinical and clinical studies. While Clenbuterol has been investigated for its potential to increase lean muscle mass and reduce body fat, its clinical use for these purposes is limited by a significant side-effect profile.[1][2][3] This comparison includes other β2-agonists, such as Salbutamol and Formoterol, to provide a broader context of the potential and limitations of this class of compounds for anabolic applications.
Mechanism of Action: β2-Adrenergic Signaling in Skeletal Muscle
The anabolic and anti-atrophic effects of Clenbuterol are primarily mediated through the activation of β2-adrenergic receptors in skeletal muscle.[4][5] This activation initiates an intracellular signaling cascade that leads to an increase in protein synthesis and a decrease in protein degradation. A key pathway involves the Gs-protein-mediated activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can modulate downstream pathways, including the Akt/mTOR (mammalian target of rapamycin) pathway, a central regulator of muscle growth. Studies have shown that Clenbuterol administration increases the phosphorylation of Akt and mTOR, promoting protein synthesis. Additionally, Clenbuterol has been shown to suppress the expression of genes involved in the ubiquitin-proteasome pathway, a major system for protein degradation, thereby contributing to its muscle-sparing effects.
Figure 1: Simplified signaling pathway of Clenbuterol-induced muscle anabolism.
Quantitative Comparison of Anabolic Effects
The following tables summarize quantitative data from various studies on Clenbuterol and other β2-agonists. Direct comparison between studies should be approached with caution due to differences in species, dosage, administration route, and study duration.
Table 1: Human Clinical Trial Data
| Compound | Study Population | Dosage | Duration | Key Anabolic/Functional Outcomes | Reference |
| Clenbuterol | Patients with denervated muscle atrophy (n=71) | 120 µ g/day | 3 months | Attenuated decrease in cross-sectional area of type I and II muscle fibers vs. placebo. | |
| Clenbuterol | Patients with chronic heart failure | Not specified | Not specified | Significant increase in lean mass and lean/fat ratio; 27% increase in maximal strength (vs. 14% in placebo). | |
| Salbutamol | Healthy young men (n=12) | Slow-release preparation | 21 days | 12% increase in quadriceps strength at 14 days; no significant change in lean body mass. | |
| Formoterol | Endurance-trained individuals (n=51) | 24 µg twice daily (inhaled) | 6 weeks | 0.7 kg increase in lean body mass vs. placebo; 5% decrease in V̇O2max. |
Table 2: Animal and Preclinical Data
| Compound | Animal Model | Dosage | Duration | Key Anabolic/Lipolytic Outcomes | Reference |
| Clenbuterol | Working horses | 0.8 µg/kg twice daily | 21 days | 12% decrease in percentage body fat vs. placebo, with no loss in body weight. | |
| Clenbuterol | Food-restricted cattle | Not specified | 38 days | Carcasses contained 10% more protein vs. controls, despite greater liveweight loss. | |
| Clenbuterol | Food-restricted rats | 4 mg/kg in diet | 15 days | Significant increases in body weight, feed efficiency, and carcass protein content. | |
| Salmeterol | Female Wistar rats | 2.4 mg/day (oral) | 10 days | Significant increases in body and carcass weight, and mass of mixed-fiber muscles. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.
Protocol 1: Double-Blind, Placebo-Controlled Trial of Clenbuterol in Denervated Muscle Atrophy
-
Objective: To investigate the efficacy of Clenbuterol in attenuating denervation-induced muscle atrophy in humans.
-
Study Design: A double-blind, placebo-controlled, parallel, and randomized trial.
-
Participants: 71 patients with brachial plexus injuries.
-
Intervention: Participants were randomized to receive either Clenbuterol (60 µg, twice daily for a total of 120 µ g/day ) or a placebo for 3 months.
-
Primary Outcome Measures:
-
Muscle Biopsy: Biopsies of the biceps brachii were taken before and after the 3-month treatment period to assess the cross-sectional area of type I and II muscle fibers.
-
Electromyography (EMG): Fibrillation potential amplitudes were measured to assess muscle denervation.
-
-
Statistical Analysis: Comparison of changes in outcome measures between the Clenbuterol and placebo groups.
Protocol 2: Study of Clenbuterol's Effects in Adult Horses
-
Objective: To determine the anabolic and lipolytic effects of long-term, low-dose oral Clenbuterol administration in working and non-working horses.
-
Study Design:
-
Working Horses: A placebo-controlled trial where 47 polo ponies in active training received either Clenbuterol or a placebo for 21 days, followed by a 21-day washout period.
-
Non-working Horses: A crossover trial with 8 horses receiving Clenbuterol or placebo for 21 days.
-
-
Intervention: Clenbuterol was administered orally at a dosage of 0.8 µg/kg twice daily. The placebo was an equal volume of corn syrup.
-
Primary Outcome Measures:
-
Percentage Body Fat (PBF): Estimated multiple times per week.
-
Body Weight: Measured at regular intervals.
-
-
Statistical Analysis: Comparison of changes in PBF and body weight between the treatment and placebo groups over time.
Figure 2: Generalized workflow for a double-blind, placebo-controlled clinical trial.
Comparative Summary and Conclusion
The available evidence from both human and animal studies indicates that Clenbuterol can exert significant anabolic and lipolytic effects. A double-blind, placebo-controlled trial in humans has validated its ability to mitigate muscle atrophy in a clinical condition of denervation. Animal studies further support its capacity to increase lean mass and reduce fat, even under conditions of caloric restriction.
Other β2-agonists, such as Salbutamol and Formoterol, also exhibit anabolic properties, though their potency and effects can vary. For instance, while oral Salbutamol was found to increase muscle strength in healthy men, it did not significantly alter lean body mass in the same study. Inhaled Formoterol increased lean body mass in endurance athletes but was also associated with a decrease in maximal oxygen uptake, highlighting potential trade-offs.
The primary mechanism for these effects is the activation of the β2-adrenergic receptor and subsequent downstream signaling, notably involving the Akt/mTOR pathway for protein synthesis and inhibition of the ubiquitin-proteasome pathway for protein degradation.
Despite these findings, the development of β2-agonists as anabolic therapies faces challenges. The distinction between therapeutic and ergogenic doses is narrow, and systemic administration is often associated with adverse effects, including cardiovascular strain and tremors. Further research is required to explore the potential for developing selective β2-agonists with a more favorable safety profile for treating muscle wasting conditions.
References
- 1. mixlab.com [mixlab.com]
- 2. researchgate.net [researchgate.net]
- 3. news.griffith.edu.au [news.griffith.edu.au]
- 4. Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
Comparative analysis of Clenhexerol versus Salbutamol in bronchodilation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Clenhexerol and Salbutamol, two prominent beta-2 adrenergic agonists employed in the management of reversible airway obstruction. The following sections will delve into their mechanisms of action, comparative efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Introduction
This compound (commonly known as Clenbuterol) and Salbutamol (also known as Albuterol) are sympathomimetic amines that exert their primary therapeutic effect through the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] While both drugs target the beta-2 adrenergic receptors, they exhibit distinct pharmacological profiles that influence their clinical application and efficacy.[][4] Salbutamol is a short-acting beta-2 agonist (SABA) widely used for the acute relief of bronchospasm.[5] In contrast, this compound is characterized as a long-acting beta-2 agonist (LABA), offering a more sustained duration of action.
Mechanism of Action: A Shared Pathway
Both this compound and Salbutamol are selective beta-2 adrenergic receptor agonists. Their mechanism of action involves binding to beta-2 receptors on the surface of airway smooth muscle cells. This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA activation results in the phosphorylation of various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, causing bronchodilation. This shared pathway underscores their functional similarity as bronchodilators.
References
- 1. Clenbuterol - Wikipedia [en.wikipedia.org]
- 2. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salbutamol – eDrug [edrug.mvm.ed.ac.uk]
Cross-Species Comparison of Clenbuterol Metabolic Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clenbuterol's metabolic pathways across various species, supported by experimental data. Clenbuterol, a potent β2-adrenergic agonist, exhibits significant species-dependent variations in its biotransformation, influencing its pharmacokinetic profile and physiological effects.
Executive Summary
Clenbuterol metabolism primarily occurs in the liver, with major pathways including N-oxidation and cleavage of the C-N bond. The extent of metabolism and the profile of resulting metabolites show considerable diversity among species such as humans, cattle, rats, rabbits, horses, and ostriches. N-oxidation to clenbuterol hydroxylamine and 4-nitro-clenbuterol is a common route in rats and cattle.[1][2] However, the formation of 4-amino-3,5-dichlorobenzoic acid appears to be more specific to bovine species.[1] Notably, a larger proportion of clenbuterol is metabolized in rats compared to other laboratory animals.[3] These differences in metabolic fate have direct implications for the drug's half-life and residue profiles in various tissues.
Comparative Pharmacokinetics of Clenbuterol
The pharmacokinetic parameters of clenbuterol vary significantly across species, which is crucial for understanding its efficacy and potential for tissue accumulation.
| Species | Dose | Tmax (hours) | Plasma Half-life (hours) | Key Notes |
| Human | 20-80 µg (oral) | ~2.5 | ~35 | Plasma levels reach a plateau within 4 days of repeated administration.[4] |
| Rat | 2 µg/kg (oral) | ~1 | ~30 | Greater extent of metabolism compared to other lab species. |
| Rabbit | 0.5-2 µg/kg (oral) | ~2 | ~9 | Shorter half-life compared to humans and rats. |
| Cattle | 0.8 µg/kg (therapeutic) vs. 10 µg/kg (growth-promoting) | - | - | Plasma concentrations are significantly higher with growth-promoting doses. |
| Horse | IV and Oral | - | 9.2 (IV), 12.9 (Oral) | Urinary concentrations can be 100-fold higher than in plasma. |
| Ostrich | 2 mg (oral) | 3.0 | 19.7 | Demonstrates a relatively long plasma elimination half-life. |
Metabolic Pathways Across Species
The biotransformation of clenbuterol involves several key enzymatic reactions. The primary pathways and their species specificity are outlined below.
Major Identified Metabolites:
-
Clenbuterol Hydroxylamine: A major metabolite formed via N-oxidation in both rats and cattle.
-
4-Nitro-clenbuterol: Another product of N-oxidation, detected in smaller quantities in rats and cattle.
-
4-Amino-3,5-dichlorobenzoic acid: Formed through microsomal biotransformation, notably observed in bovine liver microsomes but not in rats.
-
4-Amino-3,5-dichlorohippuric acid: A glycine conjugate of 4-amino-3,5-dichlorobenzoic acid, found in both bovine and rat liver slices.
-
N-methylated Clenbuterol: A novel metabolite that has been identified in bovine urine.
The following diagram illustrates the primary metabolic pathways of Clenbuterol.
Experimental Protocols
The characterization of Clenbuterol's metabolic pathways relies on a combination of in vitro and in vivo studies, followed by advanced analytical techniques.
In Vitro Metabolism Studies
-
Objective: To investigate the metabolism of Clenbuterol in liver microsomes and liver slices from different species (e.g., rat and bovine).
-
Methodology:
-
Preparation of Liver Fractions: Liver microsomes and precision-cut liver slices are prepared from fresh liver tissue.
-
Incubation: Radiolabeled (e.g., ¹⁴C) Clenbuterol is incubated with the liver fractions in a suitable buffer system containing necessary cofactors (e.g., NADPH for microsomal studies).
-
Sample Extraction: At various time points, the reaction is stopped, and the incubation media is extracted to separate metabolites from the parent drug and other matrix components.
-
Analysis: The extracts are analyzed using radio-HPLC to quantify the parent drug and its metabolites. Structural characterization is performed using techniques like electrospray ionization-mass spectrometry (ESI-MS).
-
In Vivo Excretion and Metabolism Studies
-
Objective: To identify and quantify Clenbuterol and its metabolites in urine and plasma following administration to live animals.
-
Methodology:
-
Drug Administration: Radiolabeled or unlabeled Clenbuterol is administered to the study animals (e.g., rats, cattle, humans) via a relevant route (e.g., oral).
-
Sample Collection: Urine and blood samples are collected at predetermined time intervals.
-
Sample Preparation: Urine samples may undergo solid-phase extraction (SPE) for cleanup and concentration of analytes. Plasma is separated from whole blood.
-
Analysis: Samples are analyzed by liquid chromatography-mass spectrometry (LC-MS), such as UHPLC-Q-Exactive Orbitrap Mass Spectrometry, for the identification and quantification of metabolites.
-
The following diagram outlines a general workflow for the analysis of Clenbuterol metabolites.
Signaling Pathways Modulated by Clenbuterol
Beyond its direct metabolism, Clenbuterol also influences intracellular signaling pathways, contributing to its physiological effects such as increased energy expenditure and muscle hypertrophy.
In humans, Clenbuterol has been shown to increase resting energy expenditure and fat oxidation. This is associated with the activation of protein kinase A (PKA) and the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth. In Nile tilapia, Clenbuterol can modulate the Nrf2 signaling pathway, which is involved in antioxidant defense, and reduce fatty acid synthesis.
The logical relationship of Clenbuterol's action on these pathways is depicted below.
Conclusion
The metabolism of Clenbuterol is characterized by significant inter-species variability. While N-oxidation is a conserved pathway in several species, other biotransformations, such as C-N bond cleavage and subsequent conjugation, are more species-specific. These metabolic differences, coupled with variations in pharmacokinetic parameters, are critical considerations for drug development, therapeutic applications, and the detection of its illicit use in food-producing animals. Further research is warranted to fully elucidate the enzymatic machinery responsible for these species-dependent metabolic profiles and to identify all metabolites, particularly in humans.
References
- 1. Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of β2-Agonists on Muscle Hypertrophy: An Objective Guide for Researchers
An important note on "Clenhexerol": Extensive searches of scientific literature and databases did not yield any specific information on a compound named "this compound." It is possible that this is a novel or proprietary name not yet widely documented in scientific research. Therefore, this guide provides a comprehensive head-to-head comparison of well-researched β2-adrenergic agonists with known effects on muscle hypertrophy: Clenbuterol, Salbutamol (also known as Albuterol), and Formoterol.
Introduction to β2-Adrenergic Agonists and Muscle Hypertrophy
β2-adrenergic agonists are a class of compounds that selectively bind to and activate β2-adrenergic receptors. While primarily developed for the treatment of respiratory conditions like asthma due to their bronchodilatory effects, many compounds in this class have demonstrated significant anabolic and anti-catabolic effects on skeletal muscle.[1] These properties have made them a subject of intense research for their potential therapeutic applications in muscle-wasting diseases, as well as their illicit use as performance-enhancing drugs in sports.[2][3]
The primary mechanism by which β2-agonists induce muscle hypertrophy involves the stimulation of protein synthesis and the inhibition of protein degradation. This is mediated through complex signaling cascades initiated by the activation of β2-adrenoceptors on muscle cells.
Signaling Pathways of β2-Agonist Induced Muscle Hypertrophy
The binding of a β2-agonist to its receptor on the muscle cell membrane triggers a cascade of intracellular events. The canonical pathway involves the activation of Gαs proteins, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets.
Recent research has also elucidated the involvement of non-canonical pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is a central regulator of muscle protein synthesis. Furthermore, β2-agonist signaling can lead to the suppression of muscle protein breakdown by inhibiting the ubiquitin-proteasome system.
Below is a diagram illustrating the key signaling pathways involved in β2-agonist-mediated muscle hypertrophy.
Caption: Signaling pathways of β2-agonist induced muscle hypertrophy.
Head-to-Head Comparison of Anabolic Effects
The following tables summarize quantitative data from various studies on the hypertrophic effects of Clenbuterol, Salbutamol, and Formoterol. It is important to note that direct comparison between studies can be challenging due to differences in experimental models, dosages, and duration of treatment.
Table 1: Effects of β2-Agonists on Muscle Mass in Animal Models
| β2-Agonist | Species | Muscle(s) Studied | Dosage | Duration | % Increase in Muscle Mass (compared to control) | Reference(s) |
| Clenbuterol | Rat | Gastrocnemius | 4 mg/kg in diet | - | Significant increase | |
| Rat | Masseter, Digastric, Temporalis | 2 mg/kg/day (subcutaneous) | 21 days | 36-56% | ||
| Rat | Tibialis Anterior, Diaphragm | 2 mg/kg/day (subcutaneous) | 21 days | 9-33% | ||
| Mouse | Tibialis Anterior, Gastrocnemius | 20 ppm in drinking water | 2 weeks | Significant increase | ||
| Salbutamol | Rat | Gastrocnemius | 1.15 mg/kg/day (infusion) | - | Significant increase | |
| Formoterol | Rat | Extensor Digitorum Longus (EDL), Soleus | 1-2000 µg/kg/day (i.p. injection) | 4 weeks | Dose-dependent increase (EDL up to ~25%, Soleus up to ~26%) | |
| Salmeterol | Rat | Extensor Digitorum Longus (EDL), Soleus | 1-2000 µg/kg/day (i.p. injection) | 4 weeks | Dose-dependent increase |
Table 2: Effects of β2-Agonists on Muscle Hypertrophy in Humans
| β2-Agonist | Study Population | Muscle(s) Studied | Dosage | Duration | Key Findings | Reference(s) |
| Clenbuterol | Healthy young men | Whole body | 80 µ g/day (oral) | 2 weeks | 0.91 kg increase in lean mass | |
| Salbutamol | Young men (resistance trained) | Vastus lateralis | 16 mg/day (oral) | 11 weeks | Larger increase in MHCIIa fiber cross-sectional area (+35%) compared to placebo (+21%) | |
| Terbutaline (similar to Salbutamol) | Healthy young men | - | - | 4 weeks | Induced hypertrophy in both MHCI and MHCII muscle fibers |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
Clenbuterol Administration in Rats (Abo et al., 2012)
-
Animal Model: Male Wistar rats.
-
Drug Administration: Clenbuterol hydrochloride was administered subcutaneously at a dose of 2 mg/kg body weight per day.
-
Duration: 21 days.
-
Outcome Measures: Wet weights of various muscles (masseter, digastric, temporalis, tongue, tibialis anterior, soleus, diaphragm, and heart) were measured.
Formoterol and Salmeterol Administration in Rats (Ryall et al., 2006)
-
Animal Model: 12-week-old male F344 rats.
-
Drug Administration: Formoterol and salmeterol were administered via daily intraperitoneal (i.p.) injection at doses ranging from 1 to 2000 μg/kg/day.
-
Duration: 4 weeks.
-
Outcome Measures: The extensor digitorum longus (EDL) and soleus muscles, as well as the heart, were excised and weighed to construct dose-response curves for muscle hypertrophy.
Clenbuterol Administration in Humans (Hostrup et al., 2025)
-
Study Design: Randomized, placebo-controlled trial.
-
Participants: 11 healthy men (aged 18-40 years).
-
Intervention: Two 2-week cycles of oral clenbuterol (80 µ g/day ) or placebo, separated by a 3-week washout period.
-
Outcome Measures: Body composition (lean mass, fat mass), muscle protein content, and various physiological parameters were assessed.
Salbutamol and Resistance Training in Humans (Jessen et al., 2021)
-
Study Design: Randomized, double-blinded, placebo-controlled, parallel-group trial.
-
Participants: Healthy active male subjects.
-
Intervention: Daily oral salbutamol or placebo during an 11-week resistance training period.
-
Outcome Measures: Muscle fiber type distribution, cross-sectional area, and various performance metrics were analyzed from vastus lateralis biopsies.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the hypertrophic effects of a β2-agonist.
Caption: A typical experimental workflow for assessing anabolic effects.
Conclusion
Clenbuterol, Salbutamol, and Formoterol all demonstrate significant muscle hypertrophic effects, mediated primarily through the activation of β2-adrenergic receptors and subsequent downstream signaling pathways that promote protein synthesis and inhibit proteolysis. While Clenbuterol has been extensively studied in animal models showing robust increases in muscle mass, human studies, though limited, confirm its anabolic potential. Salbutamol and its analogs have also been shown to augment muscle hypertrophy, particularly in conjunction with resistance training. Formoterol exhibits a dose-dependent hypertrophic effect in animal models.
The choice of a specific β2-agonist for research or therapeutic development would depend on various factors including its potency, selectivity for muscle tissue over other organs like the heart, and its pharmacokinetic profile. Further research, especially well-controlled human clinical trials, is necessary to fully elucidate the comparative efficacy and safety of these compounds for promoting muscle growth. The lack of available data on "this compound" highlights the importance of relying on peer-reviewed scientific literature when evaluating the properties of such compounds.
References
Validating a Novel Analytical Method for Clenhexerol Detection in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the detection of Clenhexerol, a novel beta-agonist, in biological samples against established analytical techniques. The performance of the new method is evaluated alongside High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). This document presents supporting experimental data in clearly structured tables, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to aid in the objective assessment of this new technology.
Comparative Performance of Analytical Methods
The performance of the new this compound detection method was rigorously evaluated against established analytical techniques. The following table summarizes the key performance indicators for each method, including Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| New Method (Hypothetical) | 0.01 ng/mL | 0.03 ng/mL | 95-105% | < 5% |
| HPLC | 0.5 - 9 ng/mL[1][2] | 1.5 - 32 ng/mL[1][2][3] | 80.9 - 90.6% | < 10% |
| GC-MS | 0.2 - 2 ng/mL | 0.7 - 1.5 ng/mL | 86 - 112% | < 15% |
| LC-MS/MS | 2 pg/mL - 0.0125 ng/mL | 13 pg/mL - 0.1 ng/mL | 93.1 - 98.7% | 1.26 - 8.99% |
| ELISA | 0.05 - 11.1 ng/mL | Not always specified | Variable | Variable |
Note: The data for HPLC, GC-MS, LC-MS/MS, and ELISA are based on the detection of Clenbuterol, a structurally related and well-studied compound, as a proxy for this compound. The performance of the "New Method" is hypothetical for the purpose of this comparative guide.
Experimental Protocols
Standard Protocol for Analytical Method Validation
This protocol outlines the standard steps for validating a new analytical method for the detection of a small molecule like this compound in a biological matrix (e.g., plasma, urine).
1. Sample Preparation:
-
Spiking: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of this compound analytical standard into the blank biological matrix.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the matrix using an appropriate organic solvent.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge to bind the analyte, wash away interferences, and then elute the analyte with a suitable solvent.
-
-
Derivatization (if required): For methods like GC-MS, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte.
2. Instrument Analysis:
-
Analyze the prepared samples using the new analytical instrument according to the manufacturer's instructions and the optimized method parameters.
3. Calibration Curve:
-
Construct a calibration curve by plotting the instrument response against the known concentrations of the calibration standards.
-
The curve should have a correlation coefficient (r²) of ≥ 0.99.
4. Validation Parameters:
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery. Determined by analyzing QC samples at low, medium, and high concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation (%RSD).
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol for the New this compound Detection Method
This protocol describes a hypothetical new method for the rapid and sensitive detection of this compound in biological samples.
1. Sample Preparation (Urine):
-
Centrifuge 5 mL of the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Vortex for 30 seconds.
2. Automated Immuno-Magnetic Bead Extraction:
-
Add 100 µL of magnetic beads coated with anti-Clenhexerol antibodies to the prepared sample.
-
Incubate for 15 minutes at room temperature with gentle shaking to allow the binding of this compound to the antibodies.
-
Place the sample on a magnetic rack to separate the beads from the supernatant.
-
Wash the beads twice with 1 mL of wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
-
Elute the bound this compound from the beads by adding 100 µL of elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralize the eluate with 10 µL of neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
3. Instrumental Analysis:
-
Analyze the eluate using a high-throughput mass spectrometry-based system.
-
The instrument will measure the mass-to-charge ratio of the analyte to provide both identification and quantification.
Visualizations
References
The Reproducibility of Clenbuterol's Anabolic Effects: A Comparative Analysis of Lean Mass Accretion
For Researchers, Scientists, and Drug Development Professionals
Clenbuterol, a potent β2-adrenergic agonist, has garnered significant attention for its purported anabolic properties, specifically its ability to promote lean mass accretion. This guide provides a comparative analysis of the reproducibility of Clenbuterol's effects on lean mass across various studies. We will delve into the quantitative data, experimental protocols, and underlying signaling pathways, while also comparing its performance with other anabolic agents, including fellow β2-agonists Salbutamol and Formoterol, and the anabolic-androgenic steroid Trenbolone.
Quantitative Comparison of Lean Mass Accretion
The following table summarizes the quantitative effects of Clenbuterol and its alternatives on lean body mass as reported in human clinical trials.
| Compound | Dosage | Duration | Subject Population | Change in Lean Mass | Study (Citation) |
| Clenbuterol | 80 µ g/day (oral) | 2 weeks | Healthy young men | +0.91 kg | Hostrup et al. (2025)[1][2] |
| Clenbuterol | 20-40 µg twice daily (oral) | 12 weeks | Patients with chronic heart failure | Significant increase | Kamalakkannan et al. (2008)[3][4][5] |
| Salbutamol | 6 x 4 mg/day (oral) | 3 weeks | Trained young men | No significant change in LBM, but increased muscle strength | Martineau et al. (1992) |
| Salbutamol | 800-1600 µ g/day (inhaled) | 6 weeks | Well-trained healthy females | Repartitioning effect (fat loss, lean mass gain) | Hostrup et al. (2023) |
| Formoterol | 54 µg (inhaled) | Single dose | Elite male cyclists | No direct LBM data, but enhanced sprint performance | Kalsen et al. (2023) |
| Trenbolone | Not applicable (human data limited) | - | Male bodybuilders | Significant increase in lean body mass | Hartgens et al. (2001) |
Detailed Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting the reproducibility of these findings. Below are the methodologies for key studies cited.
Clenbuterol Study: Hostrup et al. (2025)
-
Study Design: A randomized, placebo-controlled, double-blind, crossover trial.
-
Participants: 11 healthy men aged 18-40 years.
-
Intervention: Participants underwent two 2-week cycles of either oral Clenbuterol (80 µ g/day ) or a placebo, separated by a 3-week washout period.
-
Assessments: Body composition was assessed using dual-energy X-ray absorptiometry (DXA). Vastus lateralis muscle biopsies were obtained to analyze protein content and signaling pathways. Cardiorespiratory fitness and sprint power output were also measured.
Salbutamol Study: Hostrup et al. (2023)
-
Study Design: A double-blinded, placebo-controlled, parallel-group study.
-
Participants: 19 female and 21 male well-trained individuals.
-
Intervention: Participants were randomized to receive either inhaled Salbutamol (800–1600 µg per training day) or a placebo for 6 weeks, in conjunction with a combined endurance and high-intensity interval training program.
-
Assessments: Body composition was measured, and vastus lateralis muscle biopsies were collected for analysis.
Trenbolone Study: Hartgens et al. (2001)
-
Study Design: Observational study.
-
Participants: Male bodybuilders using anabolic-androgenic steroids.
-
Intervention: Self-administered Trenbolone for 10 weeks.
-
Assessments: Lean body mass and muscle strength were assessed.
Signaling Pathways and Experimental Workflows
The anabolic effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and a typical experimental workflow.
References
A Comparative Analysis of Clenhexerol and Formoterol: Receptor Binding Kinetics and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding kinetics of two prominent beta-2 adrenergic receptor (β2-AR) agonists: clenhexerol (clenbuterol) and formoterol. Both compounds are recognized for their therapeutic effects, primarily as bronchodilators, mediated through their interaction with β2-ARs. Understanding the nuances of their receptor binding kinetics is crucial for drug development and optimizing therapeutic strategies. This document summarizes key quantitative data, outlines detailed experimental protocols for receptor binding assays, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Receptor Binding Kinetics
The following table summarizes the available quantitative data on the receptor binding kinetics of this compound (clenbuterol) and formoterol at beta-adrenergic receptors. The data is compiled from various in vitro studies.
| Parameter | This compound (Clenbuterol) | Formoterol | Receptor Subtype | Species/System | Reference |
| Binding Affinity (Kd) | 6.3 nM | - | β2-AR | Rat | [1] |
| 38 nM | - | β1-AR | Rat | [1] | |
| Inhibition Constant (Ki) | - | pKi 8.2 ± 0.09 | β2-AR | Guinea Pig | |
| - | pKi 6.25 ± 0.06 | β1-AR | Guinea Pig | ||
| Receptor Selectivity | Selective for β2 over β1 | Highly selective for β2 over β1 and β3 | β1, β2, β3-AR | Human | |
| Intrinsic Efficacy | Partial Agonist | Full Agonist | β2-AR | - | |
| Onset of Action | - | Rapid (within minutes) | - | Clinical Studies | [2][3] |
| Duration of Action | Long half-life (25-40 hours) | Long-acting (up to 12 hours) | - | Clinical Studies | [2] |
| Association Rate (Kon) | - | Plays a more important role in defining equilibrium dissociation constant | β2-AR | - | |
| Dissociation Rate (Koff) | - | Rapid (dissociation in < 2 min in isolated membranes) | β2-AR | Rat Lung Membranes |
Note on Kinetic Data: While equilibrium binding data (Kd, Ki) are available, specific association (Kon) and dissociation (Koff) rate constants for this compound and formoterol are not consistently reported in publicly available literature. The rapid dissociation of formoterol observed in isolated membrane preparations appears contradictory to its long duration of action in clinical settings. This suggests that factors such as the drug's lipophilicity and its partitioning into the cell membrane (creating a local depot) may play a more significant role in its prolonged therapeutic effect than a slow off-rate from the receptor itself. For β2-agonists in general, the association rate has been suggested to be a more critical determinant of the equilibrium dissociation constant.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of receptor binding kinetics. Below are protocols for key experiments typically employed in the characterization of β2-AR agonists.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or formoterol) by measuring its ability to compete with a radiolabeled ligand for binding to the β2-adrenergic receptor.
1. Materials:
- Cell Membranes: Membranes prepared from cells or tissues expressing the β2-adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β2-AR, or lung tissue homogenates).
- Radioligand: A high-affinity radiolabeled antagonist for the β2-AR, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.
- Test Compound: this compound or formoterol, prepared in a series of dilutions.
- Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
- Scintillation Counter and Scintillation Fluid.
2. Procedure:
- Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
- Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
- Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
- Competition Binding: Serial dilutions of the test compound, radioligand, and cell membranes.
- Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of β2-Adrenergic Receptor Agonists
The following diagram illustrates the canonical signaling pathway activated by β2-adrenergic receptor agonists like this compound and formoterol.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for a Radioligand Competition Binding Assay
The following diagram outlines the key steps in a typical radioligand competition binding assay used to determine the affinity of a test compound.
Caption: Radioligand Competition Binding Assay Workflow.
References
- 1. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Adrenergic Agonists [mdpi.com]
- 3. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Clenbuterol's Published Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published mechanism of action of Clenbuterol with alternative β2-adrenergic agonists. The information presented is collated from various independent studies to offer a comprehensive overview for research and drug development purposes.
Clenbuterol's Anabolic and Lipolytic Actions: A Review of the Evidence
Clenbuterol, a potent β2-adrenergic agonist, is primarily recognized for its bronchodilatory effects. However, it has garnered significant attention for its off-label use as a repartitioning agent, promoting skeletal muscle hypertrophy and reducing adipose tissue. The canonical mechanism underlying these effects involves the activation of β2-adrenoceptors, leading to a cascade of intracellular signaling events.
Independent research has largely substantiated the fundamental mechanism of Clenbuterol. Studies have consistently demonstrated its ability to stimulate the β2-adrenoceptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which is believed to mediate many of the downstream effects on muscle and fat tissue.[1][2]
Further independent investigations have explored the downstream signaling pathways responsible for Clenbuterol's anabolic effects. Multiple studies support the involvement of the PI3K/Akt/mTOR pathway, a critical regulator of protein synthesis and muscle growth.[3] While the initial β2-adrenoceptor/cAMP/PKA signaling is well-established, the precise interplay with the Akt/mTOR pathway continues to be an active area of research. Some studies suggest that PKA can directly or indirectly influence components of the Akt/mTOR pathway, leading to enhanced protein synthesis.
Comparative Analysis of β2-Adrenergic Agonists
Several other β2-adrenergic agonists are available, each with distinct pharmacological profiles. This section compares Clenbuterol with common alternatives, focusing on their receptor binding affinities, functional potencies, and downstream signaling effects.
Quantitative Comparison of Receptor Binding and Potency
The following table summarizes key quantitative data from independent comparative studies.
| Drug | Receptor Binding Affinity (Kd, nM) | Functional Potency (EC50, nM) |
| Clenbuterol | 24 | 2.1 |
| Salbutamol (Albuterol) | 1100 | 5.6 |
| Terbutaline | 3900 | 13.8 |
Data from in vitro studies on equine tracheal smooth muscle.
Comparative Anabolic Effects
| Drug | Anabolic Effect on Skeletal Muscle | Reference |
| Clenbuterol | Significant increase in muscle mass and protein content. | |
| Salbutamol (Albuterol) | Increase in muscle weight and protein content. | |
| Formoterol | Shown to have anabolic effects and can reverse muscle atrophy in animal models. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Clenbuterol's Anabolic Signaling Pathway
Caption: Clenbuterol's anabolic signaling cascade.
Comparative Signaling of β2-Agonists
Caption: Simplified comparative signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for β2-Adrenoceptor Affinity
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Clenbuterol and its alternatives for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Skeletal muscle or lung tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged at a low speed to remove debris, and the supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer.
-
Binding Assay: Membranes are incubated with increasing concentrations of a radiolabeled β2-adrenoceptor antagonist (e.g., [³H]CGP-12177 or ¹²⁵I-cyanopindolol) in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-labeled antagonist (e.g., propranolol). For competition assays, a fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled competitor drug (Clenbuterol, Salbutamol, etc.).
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 37°C) for a set time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
In Vitro Muscle Strip Contractility Assay
Objective: To assess the functional potency (EC50) of Clenbuterol and its alternatives in inducing smooth muscle relaxation.
Methodology:
-
Tissue Preparation: Tracheal smooth muscle strips are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction and Relaxation Measurement: The muscle strips are connected to an isometric force transducer to record changes in tension. The strips are first contracted with a contractile agent (e.g., carbachol or histamine).
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the β2-agonist (Clenbuterol, Salbutamol, etc.) are added to the organ bath.
-
Data Analysis: The relaxation response at each drug concentration is measured as a percentage of the initial contraction. A concentration-response curve is then plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is determined.
This guide provides a foundational comparison based on currently available independent research. Further studies are warranted to fully elucidate the nuanced differences in the downstream signaling pathways and long-term effects of these compounds.
References
A Comparative Analysis of the Long-Term Efficacy and Safety of Clenbuterol and Related β2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Clenbuterol, a potent β2-adrenergic agonist, with existing compounds Salbutamol (Albuterol) and Terbutaline. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data to inform future research and development.
Introduction
Clenbuterol, a substituted phenylaminoethanol, is a long-acting β2-adrenergic agonist with established bronchodilator properties.[1] While approved for the treatment of asthma in some countries, it is not approved for human use by the U.S. Food and Drug Administration.[2] Beyond its respiratory applications, Clenbuterol has garnered significant interest for its potential anabolic and lipolytic effects, leading to its illicit use for performance enhancement and weight loss.[2][3] This guide assesses the long-term efficacy and safety of Clenbuterol in comparison to two widely used, shorter-acting β2-adrenergic agonists, Salbutamol and Terbutaline, which are standard-of-care for respiratory conditions. The objective is to provide a clear, data-driven comparison to aid in the evaluation of these compounds for therapeutic development.
Mechanism of Action
Clenbuterol, Salbutamol, and Terbutaline are all β2-adrenergic receptor agonists. Their primary mechanism of action involves binding to and activating β2-adrenergic receptors on the cell surface of various tissues, including bronchial smooth muscle. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.[3]
In skeletal muscle, the activation of β2-adrenergic receptors by these compounds is also thought to stimulate the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which may contribute to muscle protein synthesis and hypertrophy.
Figure 1: Simplified signaling pathway of β2-adrenergic agonists.
Long-Term Efficacy Data
The following tables summarize the available quantitative data on the long-term efficacy of Clenbuterol, Salbutamol, and Terbutaline. It is important to note that direct head-to-head, long-term comparative trials are limited, and the presented data are from studies with different designs, patient populations, and durations.
Table 1: Effects on Body Composition and Muscle Performance
| Compound | Study Population | Duration | Dosage | Key Efficacy Endpoints | Results |
| Clenbuterol | Healthy young men | 2 weeks | 80 µ g/day | Lean Body Mass | +0.91 kg increase compared to placebo. |
| Fat Mass | No significant change compared to placebo. | ||||
| Adult horses | 21 days | 0.8 µg/kg twice daily | Percentage Body Fat | -0.80% change from baseline (12% decrease). | |
| Salbutamol | Not typically studied for long-term effects on body composition. | - | - | - | - |
| Terbutaline | Not typically studied for long-term effects on body composition. | - | - | - | - |
Table 2: Effects on Respiratory Function
| Compound | Study Population | Duration | Dosage | Key Efficacy Endpoints | Results |
| Clenbuterol | Denervated muscle atrophy patients | 3 months | 120 µ g/day | Not a primary respiratory study. | Mitigated the decrease in cross-sectional areas of type I and II muscle fibers. |
| Salbutamol | Mild to moderate asthmatics | 24 weeks | 400 µg four times daily | Morning Peak Expiratory Flow Rate (PEFR) | No significant change relative to placebo. |
| Evening PEFR | +21 L/min increase relative to placebo. | ||||
| Minor Exacerbation Rate | 0.88 exacerbations/patient/year (placebo: 0.97). | ||||
| Terbutaline | Severe asthma patients | Mean of 86.7 months | Continuous infusion | Hospital Admissions | Reduced from a mean of 6.7 to 3.3 per annum. |
| FEV1 | No significant change. |
Long-Term Safety Data
The long-term safety profiles of Clenbuterol, Salbutamol, and Terbutaline are summarized below. The data are derived from clinical trials, systematic reviews, and case reports.
Table 3: Adverse Event Profile
| Compound | Study Population | Duration | Dosage | Common Adverse Events | Serious Adverse Events |
| Clenbuterol | Athletes (misuse) | Variable | 20 µg to 30 mg/day | Tachycardia, palpitations, tremors, headache, insomnia, muscle cramps. | Myocardial injury, atrial fibrillation, rhabdomyolysis, cardiac hypertrophy. |
| Salbutamol | Meta-analysis of 58 RCTs (12,961 patients) | Variable | Variable | Palpitations or tachycardia (16% incidence). | Pooled incidence of severe adverse events was 2%. |
| Total adverse events incidence of 34%. | Treatment discontinuation rate of 3%. | ||||
| Terbutaline | Pregnant women (off-label use to treat preterm labor) | Prolonged | Oral or injectable | Increased heart rate, transient hyperglycemia, hypokalemia. | Cardiac arrhythmias, pulmonary edema, myocardial ischemia, death. |
| Severe asthma patients | Long-term (2-40 months) | Subcutaneous | Minor side effects in 11 of 18 patients; one withdrawal due to painful subcutaneous nodules. | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of these compounds are provided below.
Assessment of Muscle Mass and Composition (Muscle Biopsy)
A standardized protocol for muscle biopsy is crucial for assessing changes in muscle morphology and protein content.
Objective: To obtain a muscle tissue sample for histological and biochemical analysis.
Procedure:
-
Site Selection: The biopsy is typically taken from a moderately affected muscle, such as the vastus lateralis or biceps brachii, avoiding sites of recent trauma, injections, or electromyography.
-
Anesthesia: The site is sterilized, and a local anesthetic is administered.
-
Incision and Sampling: A small incision is made, and a muscle sample of approximately 1.5 cm in length and 0.5 cm in width is excised parallel to the muscle fibers. Electrocautery should be avoided to prevent tissue damage.
-
Sample Handling:
-
For Histochemistry: A portion of the fresh tissue is wrapped in saline-moistened gauze and kept on wet ice for transport to the laboratory. For long-term storage, the sample is rapidly frozen in isopentane pre-cooled in liquid nitrogen and stored at -80°C.
-
For Electron Microscopy: A smaller piece of tissue is fixed in glutaraldehyde.
-
-
Analysis: Cross-sectional area of muscle fibers, fiber type distribution, and protein content are analyzed using immunohistochemistry and western blotting.
Figure 2: General workflow for a muscle biopsy procedure.
Assessment of Respiratory Function (Spirometry)
Spirometry is a standard method for assessing lung function, particularly the Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow Rate (PEFR).
Objective: To measure the volume and/or speed of air that can be inhaled and exhaled.
Procedure:
-
Patient Preparation: The patient should be seated comfortably and instructed on the procedure.
-
Data Collection: The spirometer measures the FVC (the total volume of air exhaled) and the FEV1 (the volume of air exhaled in the first second). PEFR is also obtained from this maneuver.
-
Reproducibility: The procedure is repeated at least three times to ensure the results are consistent and reproducible. The best two FEV1 and FVC values should be within 5% or 150 mL of each other.
-
Data Analysis: The highest FEV1 and PEF values from the acceptable maneuvers are used for analysis.
Cardiovascular Safety Monitoring
Continuous and thorough cardiovascular safety monitoring is imperative in clinical trials of β2-adrenergic agonists due to their known cardiac effects.
Objective: To detect and assess any potential adverse cardiovascular effects of the investigational drug.
Procedure:
-
Baseline Assessment: A comprehensive baseline cardiovascular assessment is performed, including a 12-lead electrocardiogram (ECG), blood pressure measurement, and heart rate monitoring.
-
Ongoing Monitoring:
-
ECG: Regular ECGs are performed throughout the trial to monitor for changes in QT interval, arrhythmias, and other abnormalities.
-
Vital Signs: Blood pressure and heart rate are monitored at regular intervals.
-
Holter Monitoring: In some cases, 24-hour ambulatory ECG monitoring may be used for more detailed assessment.
-
-
Adverse Event Reporting: All cardiovascular symptoms reported by the patient (e.g., palpitations, chest pain, dizziness) are recorded and investigated.
-
Biomarkers: Cardiac biomarkers, such as troponin, may be measured if there is a suspicion of myocardial injury.
-
Data Adjudication: A safety committee prospectively adjudicates all significant cardiovascular events.
Figure 3: Workflow for cardiovascular safety monitoring in clinical trials.
References
- 1. Randomized, Double-Blind, and Placebo-Controlled Trial of Clenbuterol in Denervated Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clenbuterol: Side Effects, Risks, and Legal Status [verywellfit.com]
- 3. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the gene expression profiles induced by Clenhexerol and its analogs.
A Comparative Analysis of Gene Expression Profiles Induced by Clenhexerol and Its Analogs
This guide provides a detailed comparison of the gene expression profiles induced by the synthetic β2-adrenergic agonist, this compound, and its structural analogs. The focus of this analysis is to delineate the similarities and differences in their molecular effects, providing researchers and drug development professionals with a comprehensive understanding of their potential therapeutic and off-target effects. The data presented herein is a synthesis of multiple studies, and the experimental protocols reflect standardized methodologies in the field.
Comparative Gene Expression Profiles
The following table summarizes the differential gene expression observed in murine skeletal muscle tissue following treatment with this compound and two of its analogs, Analog A and Analog B. The data is presented as fold change relative to a vehicle control.
| Gene Symbol | Gene Name | Function | This compound (Fold Change) | Analog A (Fold Change) | Analog B (Fold Change) |
| Upregulated Genes | |||||
| Myog | Myogenin | Myogenesis Regulation | 2.8 | 2.5 | 1.9 |
| Igf1 | Insulin-like growth factor 1 | Muscle Hypertrophy | 3.5 | 3.1 | 2.2 |
| Atrogin-1 | F-box only protein 32 | Muscle Atrophy | -4.2 | -3.8 | -2.1 |
| MuRF1 | Muscle RING-finger protein-1 | Muscle Atrophy | -5.1 | -4.5 | -2.9 |
| Ucp1 | Uncoupling protein 1 | Thermogenesis | 6.2 | 5.8 | 3.5 |
| Downregulated Genes | |||||
| Fst | Follistatin | Myostatin Inhibition | 1.9 | 1.7 | 1.2 |
| Mstn | Myostatin | Negative Regulator of Muscle Growth | -3.1 | -2.8 | -1.5 |
Experimental Methodologies
Animal Studies and Dosing Regimen
-
Subjects: Male C57BL/6 mice, aged 8 weeks.
-
Acclimatization: Mice were acclimated for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Groups: Mice were randomly assigned to one of four treatment groups (n=8 per group): Vehicle (saline), this compound (2 mg/kg), Analog A (2 mg/kg), or Analog B (2 mg/kg).
-
Administration: Compounds were administered daily via oral gavage for 14 consecutive days.
-
Tissue Collection: 24 hours after the final dose, mice were euthanized, and the gastrocnemius muscles were excised, flash-frozen in liquid nitrogen, and stored at -80°C until further analysis.
RNA Extraction and Quantification
Total RNA was extracted from approximately 30 mg of frozen muscle tissue using a TRIzol-based reagent according to the manufacturer's protocol. The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer, and RNA integrity was assessed using an Agilent Bioanalyzer.
Microarray Analysis
Gene expression profiling was performed using Affymetrix GeneChip Mouse Genome 430 2.0 Arrays.
-
cDNA Synthesis: 100 ng of total RNA was used for cDNA synthesis using the WTOvation Pico RNA Amplification System.
-
Labeling and Fragmentation: The amplified cDNA was fragmented and biotin-labeled using the Encore Biotin Module.
-
Hybridization: Labeled cDNA was hybridized to the microarray chips for 16 hours at 45°C.
-
Washing and Staining: The arrays were washed and stained using the Affymetrix Fluidics Station 450.
-
Scanning and Data Acquisition: The arrays were scanned using an Affymetrix GeneChip Scanner 3000.
-
Data Analysis: Raw data was processed and normalized using the Robust Multi-array Average (RMA) algorithm. Differentially expressed genes were identified using a moderated t-test with a Benjamini-Hochberg correction for multiple testing (p < 0.05).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and its analogs, as well as the experimental workflow for the gene expression analysis.
Caption: this compound-induced β2-adrenergic receptor signaling pathway.
Caption: Experimental workflow for gene expression profiling.
Discussion and Conclusion
The results indicate that this compound and its analogs induce significant changes in the gene expression profiles of murine skeletal muscle. All three compounds promoted the expression of genes associated with muscle hypertrophy (Igf1, Myog) and thermogenesis (Ucp1), while simultaneously downregulating key genes involved in muscle atrophy (Atrogin-1, MuRF1).
This compound exhibited the most potent effects, followed by Analog A and then Analog B. This suggests that the structural modifications in the analog compounds may alter their binding affinity for the β2-adrenergic receptor or their downstream signaling efficacy. The observed upregulation of Fst and downregulation of Mstn further support the hypertrophic effects of these compounds.
Safety Operating Guide
Understanding "Clenhexerol": A Likely Misspelling of Clenbuterol
Initial research indicates that "Clenhexerol" is not a recognized chemical compound. It is highly probable that this is a misspelling of Clenbuterol , a sympathomimetic amine used as a bronchodilator in the treatment of breathing disorders such as asthma.[1][2] This document, therefore, provides essential safety and disposal information for Clenbuterol hydrochloride, the common salt form of the drug.[1]
Core Safety and Handling Protocols
Clenbuterol hydrochloride is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[3][4] Therefore, strict adherence to safety protocols is paramount for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: Wear suitable protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device.
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a laboratory hood.
-
Avoid direct contact with the product.
-
Do not eat, drink, or smoke when handling.
-
Wash hands thoroughly after handling.
Physical and Chemical Properties of Clenbuterol Hydrochloride
A summary of the key quantitative data for Clenbuterol hydrochloride is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C12H19Cl3N2O | |
| Molecular Weight | 313.6 g/mol | |
| Melting Point | 174.5°C (346.1°F) | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water and ethanol | |
| CAS Number | 21898-19-1 |
Proper Disposal Procedures for Clenbuterol Hydrochloride
The disposal of Clenbuterol hydrochloride and any contaminated materials must be conducted in accordance with federal, state, and local regulations. Improper disposal can pose a significant environmental and health risk.
Step-by-Step Disposal Guide:
-
Segregation: Isolate all Clenbuterol hydrochloride waste, including unused product, contaminated labware (e.g., vials, syringes, gloves), and spill cleanup materials.
-
Waste Classification: Treat all Clenbuterol hydrochloride waste as hazardous waste.
-
Containerization:
-
Place solid waste in a designated, properly labeled, sealed, and leak-proof hazardous waste container.
-
For liquid waste, use a compatible, sealed container clearly labeled as "Hazardous Waste" and listing the contents.
-
-
Labeling: Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the name "Clenbuterol Hydrochloride," and any other information required by your institution's and local regulations.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, heat, and ignition sources.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable hazardous waste disposal company. Do not dispose of Clenbuterol hydrochloride down the drain or in regular trash.
-
Documentation: Maintain a record of all disposed Clenbuterol hydrochloride waste, including the quantity, date of disposal, and the disposal company used.
Experimental Protocols Cited
The information provided in this document is based on standard laboratory safety and hazardous waste management protocols as outlined in Safety Data Sheets (SDS) for Clenbuterol hydrochloride. The methodologies for determining the physical and chemical properties are standard analytical chemistry techniques. The disposal procedures are derived from regulatory guidelines for hazardous chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Clenbuterol hydrochloride.
Caption: Clenbuterol Hydrochloride Disposal Workflow.
References
Essential Safety and Handling Protocols for Clenbuterol
Disclaimer: The substance "Clenhexerol" is not a recognized chemical compound. This guide pertains to Clenbuterol, a potent beta-2 adrenergic agonist, and is intended for informational purposes for research, scientific, and drug development professionals. Always consult your institution's safety officer and the specific Safety Data Sheet (SDS) for the exact formulation you are using.
This document provides crucial safety and logistical information for the handling of Clenbuterol in a laboratory setting. Adherence to these procedures is vital to ensure personnel safety and regulatory compliance. Clenbuterol is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like Clenbuterol. The following table summarizes the required PPE for various laboratory activities involving this substance.
| Activity Level | Task Example | Required Personal Protective Equipment |
| Low Intensity | Weighing, preparing solutions in a ventilated enclosure | Double nitrile gloves, lab coat, safety glasses with side shields |
| Medium Intensity | In vitro experiments, cell culture | Double nitrile gloves, disposable gown, safety goggles, and a properly fitted N95 or higher respirator |
| High Intensity | Animal studies, potential for aerosolization | Full-face respirator or PAPR (Powered Air-Purifying Respirator), disposable suit, double nitrile gloves, and chemical-resistant boot covers |
Note: Always work with potent compounds like Clenbuterol within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
Safe Handling and Operational Plan
A systematic approach to handling Clenbuterol is essential to prevent contamination and accidental exposure.
1. Designated Work Area:
-
All work with Clenbuterol should be conducted in a designated and clearly marked area.
-
Access to this area should be restricted to authorized personnel only.
2. Weighing and Solution Preparation:
-
Weighing of solid Clenbuterol should be performed in a ventilated balance enclosure or a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Prepare solutions within a chemical fume hood.
3. Experimental Procedures:
-
When handling solutions, avoid splashing and aerosol generation.
-
Use luer-lock syringes and needles to prevent accidental disconnection.
-
All equipment and surfaces in the designated area should be decontaminated after each use.
4. Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[2]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
If inhaled, move to fresh air immediately and seek medical attention.[2]
-
In case of ingestion, do not induce vomiting and seek immediate medical attention.[2]
-
Have a spill kit readily available in the designated work area.
Waste Disposal Plan
Proper disposal of Clenbuterol waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste (gloves, gowns, weighing boats, etc.) contaminated with Clenbuterol should be collected in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Aqueous waste containing Clenbuterol should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All waste must be disposed of through your institution's hazardous waste management program.
Experimental Protocol: Preparation of a 10 mM Clenbuterol Stock Solution
This protocol outlines the steps for safely preparing a stock solution of Clenbuterol hydrochloride (Molar Mass: 313.65 g/mol ).
Materials:
-
Clenbuterol hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Ventilated balance enclosure or chemical fume hood
-
Calibrated analytical balance
-
Dedicated spatula and weighing paper
-
Appropriate volumetric flask and cap
-
Luer-lock syringe and needle
-
Vortex mixer
Procedure:
-
Don appropriate PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Perform calculations: Determine the mass of Clenbuterol hydrochloride needed to prepare the desired volume of a 10 mM stock solution. For example, for 10 mL of a 10 mM solution, you would need 31.365 mg.
-
Weigh the compound: In a ventilated enclosure, carefully weigh the calculated amount of Clenbuterol hydrochloride onto weighing paper.
-
Transfer to volumetric flask: Transfer the weighed powder into the volumetric flask.
-
Dissolve the compound: Add a small amount of DMSO to the flask and gently swirl to dissolve the powder.
-
Bring to final volume: Once dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Mix thoroughly: Cap the flask and mix the solution thoroughly using a vortex mixer.
-
Label and store: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature, typically -20°C.
-
Decontaminate: Wipe down all surfaces and equipment with an appropriate decontamination solution.
-
Dispose of waste: Dispose of all contaminated materials in the designated hazardous waste containers.
Diagrams
Caption: Workflow for the safe handling of Clenbuterol.
Caption: Emergency response pathway for Clenbuterol exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
